molecular formula C12H14N2O2 B6295003 2-Isopropyl-3-methyl-5-nitro-1H-indole CAS No. 2411637-34-6

2-Isopropyl-3-methyl-5-nitro-1H-indole

Katalognummer: B6295003
CAS-Nummer: 2411637-34-6
Molekulargewicht: 218.25 g/mol
InChI-Schlüssel: XNBFEAHEHJEAQU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Isopropyl-3-methyl-5-nitro-1H-indole is a useful research compound. Its molecular formula is C12H14N2O2 and its molecular weight is 218.25 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Isopropyl-3-methyl-5-nitro-1H-indole is 218.105527694 g/mol and the complexity rating of the compound is 275. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Isopropyl-3-methyl-5-nitro-1H-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Isopropyl-3-methyl-5-nitro-1H-indole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3-methyl-5-nitro-2-propan-2-yl-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-7(2)12-8(3)10-6-9(14(15)16)4-5-11(10)13-12/h4-7,13H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNBFEAHEHJEAQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1C=C(C=C2)[N+](=O)[O-])C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Unraveling the In Vitro Mechanism of Action of 2-Isopropyl-3-methyl-5-nitro-1H-indole: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Molecule of Dichotomous Character

The indole nucleus represents a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds.[1][2][3] Its versatile structure allows for a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[1][4] The introduction of a nitro group, particularly at the 5-position, bestows upon the indole scaffold a distinct and potent biochemical reactivity. Nitroaromatic compounds are a well-studied class of molecules known for their diverse biological effects, which are often linked to their redox properties.[5][6]

This technical guide delineates a comprehensive in vitro strategy to elucidate the mechanism of action of 2-Isopropyl-3-methyl-5-nitro-1H-indole. The proposed experimental framework is designed to systematically investigate the compound's cytotoxic potential and dissect the underlying molecular pathways. We will explore the dual nature of this molecule: the potential for bioreductive activation and induction of oxidative stress stemming from the nitroaromatic moiety, and the broader pharmacological possibilities conferred by the substituted indole core.

Part 1: Foundational Mechanistic Hypotheses

The chemical structure of 2-Isopropyl-3-methyl-5-nitro-1H-indole suggests two primary, potentially interconnected, mechanistic avenues for its biological activity.

Hypothesis 1: The Nitroaromatic Engine of Cytotoxicity

The toxicity of many nitroaromatic compounds is intrinsically linked to the enzymatic reduction of the nitro group.[6][7] This process can proceed via two main pathways:

  • Single-Electron Reduction and Oxidative Stress: Flavoenzymes, such as NADPH:cytochrome P-450 reductase, can catalyze the single-electron reduction of the nitro group to form a nitro anion radical.[5] In the presence of molecular oxygen, this radical can be re-oxidized, generating a superoxide anion. This futile redox cycling leads to the accumulation of reactive oxygen species (ROS), inducing a state of oxidative stress that can damage cellular components and trigger cell death.[6][7] The cytotoxicity of nitroaromatics often correlates with their single-electron reduction potential.[7]

  • Two-Electron Reductive Activation: Enzymes like NAD(P)H:quinone oxidoreductase (NQO1), also known as DT-diaphorase, can perform a two-electron reduction of the nitro group, leading to the formation of nitroso and hydroxylamine metabolites.[5][7] These metabolites can be highly reactive and may act as alkylating agents, forming adducts with cellular macromolecules like DNA and proteins, ultimately leading to cytotoxicity.[7]

cluster_nitro Nitroaromatic Moiety cluster_single_electron Single-Electron Reduction cluster_two_electron Two-Electron Reduction Compound 2-Isopropyl-3-methyl- 5-nitro-1H-indole P450_Reductase NADPH:Cytochrome P450 Reductase Compound->P450_Reductase e⁻ NQO1 NQO1 (DT-Diaphorase) Compound->NQO1 2e⁻ Nitro_Radical Nitro Anion Radical P450_Reductase->Nitro_Radical Nitro_Radical->Compound Regeneration Oxygen O₂ Nitro_Radical->Oxygen Re-oxidation Superoxide Superoxide (O₂⁻) Oxygen->Superoxide Oxidative_Stress Oxidative Stress (ROS Accumulation) Superoxide->Oxidative_Stress Cell_Damage Cellular Damage Oxidative_Stress->Cell_Damage Cytotoxicity Cytotoxicity Cell_Damage->Cytotoxicity Metabolites Nitroso/Hydroxylamine Metabolites NQO1->Metabolites Macromolecule_Adducts Macromolecule Adducts (DNA, Proteins) Metabolites->Macromolecule_Adducts Macromolecule_Adducts->Cytotoxicity

Fig. 1: Proposed pathways for nitroaromatic-mediated cytotoxicity.
Hypothesis 2: The Substituted Indole Scaffold as a Pharmacophore

Beyond the influence of the nitro group, the indole core with its specific substitutions (2-isopropyl, 3-methyl) can direct the molecule to interact with various biological targets. Research on other substituted indoles, particularly 5-nitroindoles, has revealed several potential mechanisms:

  • Targeting DNA Secondary Structures: Some 5-nitroindole derivatives have been shown to bind to and stabilize G-quadruplex structures in the promoter regions of oncogenes, such as c-Myc.[8][9] This can lead to the downregulation of the oncogene's expression and subsequent cell cycle arrest.[8]

  • Enzyme Inhibition: The indole scaffold is a common feature in molecules that inhibit various enzymes, such as kinases, cyclooxygenases, and DNA gyrase.[3][10] The specific substitutions on the indole ring play a crucial role in determining the binding affinity and selectivity for these targets.[3]

  • Modulation of Signaling Pathways: Indole derivatives can influence a variety of cellular signaling pathways involved in proliferation, apoptosis, and inflammation.[1][2]

Part 2: A Tiered In Vitro Experimental Workflow

A systematic approach is essential to dissect the mechanism of action. The following workflow progresses from broad phenotypic assays to more specific, target-oriented investigations.

Start Start: Compound Synthesis & Characterization Tier1 Tier 1: Phenotypic Screening (Cytotoxicity & Viability) Start->Tier1 Tier2 Tier 2: Primary Mechanism Discrimination Tier1->Tier2 If cytotoxic Tier3 Tier 3: Specific Pathway Elucidation Tier2->Tier3 Based on Tier 2 results End End: Mechanism of Action Profile Tier3->End

Fig. 2: Tiered experimental workflow for mechanism of action studies.
Tier 1: Foundational Cytotoxicity and Viability Assays

The initial step is to determine the compound's effect on cell viability and proliferation across a panel of relevant cell lines.

Experimental Protocol: Cell Viability (MTT/AlamarBlue Assay)

  • Cell Seeding: Seed cancer cell lines (e.g., HeLa, A549, MCF-7) and a non-cancerous control cell line (e.g., HEK293, L929) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 2-Isopropyl-3-methyl-5-nitro-1H-indole (e.g., from 0.01 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • Viability Assessment:

    • For MTT: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with a solubilization buffer and read the absorbance at 570 nm.

    • For AlamarBlue: Add AlamarBlue reagent to each well and incubate for 1-4 hours. Measure fluorescence (Ex/Em: ~560/590 nm) or absorbance (570 nm and 600 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the data and determine the half-maximal inhibitory concentration (IC50) for each cell line and time point.

Data Presentation: IC50 Values

Cell LineIC50 (µM) at 24hIC50 (µM) at 48hIC50 (µM) at 72h
HeLaExperimental ValueExperimental ValueExperimental Value
A549Experimental ValueExperimental ValueExperimental Value
MCF-7Experimental ValueExperimental ValueExperimental Value
HEK293Experimental ValueExperimental ValueExperimental Value
Tier 2: Dissecting the Primary Cytotoxic Mechanism

If the compound exhibits cytotoxicity, the next step is to differentiate between the proposed primary mechanisms: oxidative stress versus other modes of action.

Experimental Protocol: Intracellular ROS Detection

  • Cell Treatment: Seed cells in a suitable format (e.g., 96-well plate or culture dish) and treat with the compound at its IC50 concentration for various time points (e.g., 1, 3, 6, 24 hours). Include a positive control (e.g., H₂O₂) and a vehicle control.

  • Probe Loading: Wash the cells with phosphate-buffered saline (PBS) and incubate with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.[11]

  • Fluorescence Measurement: Wash the cells twice with PBS to remove excess probe. Analyze the fluorescence of the cells using a fluorescence microplate reader, fluorescence microscope, or flow cytometer (Ex/Em: ~485/535 nm).[11]

  • Data Analysis: Quantify the increase in fluorescence, which is indicative of intracellular ROS levels.

Experimental Protocol: Modulation of Cytotoxicity

To further probe the mechanism, co-treatment experiments with inhibitors of the proposed pathways can be performed.

  • Experimental Setup: Perform the cell viability assay as described in Tier 1.

  • Co-treatment: In addition to the test compound, treat cells with:

    • An antioxidant, such as N-acetylcysteine (NAC), to determine if scavenging ROS can rescue the cells from the compound's toxicity.

    • An inhibitor of NQO1, such as dicumarol, to assess the role of two-electron reduction in the compound's activity.[7]

  • Data Analysis: Compare the IC50 values of the compound in the presence and absence of the inhibitors. A significant shift in the IC50 value would suggest the involvement of that specific pathway.

Tier 3: Elucidation of Specific Molecular Targets and Pathways

Based on the results from Tier 2, more focused experiments can be designed.

If Oxidative Stress is Implicated:

  • Apoptosis Assay: Use Annexin V/Propidium Iodide staining followed by flow cytometry to determine if the ROS-induced damage leads to apoptosis.

  • Mitochondrial Membrane Potential Assay: Employ a fluorescent probe like JC-1 to assess mitochondrial dysfunction, a common consequence of oxidative stress.

If Oxidative Stress is NOT the Primary Mechanism (or in parallel):

  • Cell Cycle Analysis: Use propidium iodide staining and flow cytometry to determine if the compound induces cell cycle arrest at a specific phase (e.g., G1, S, or G2/M).[8][9]

  • DNA Binding Studies:

    • Fluorescence Intercalator Displacement (FID) Assay: To test for G-quadruplex binding, use a fluorescent probe like Thiazole Orange (TO) that fluoresces upon binding to the c-Myc G-quadruplex.[11] The displacement of TO by the compound will result in a decrease in fluorescence, allowing for the calculation of the DC50 value (the concentration that displaces 50% of the probe).[11]

  • Western Blot Analysis: Probe for key proteins involved in cell cycle regulation (e.g., cyclins, CDKs) and apoptosis (e.g., caspases, Bcl-2 family proteins). If G-quadruplex binding is suspected, analyze the expression level of c-Myc.

Conclusion

The in vitro mechanism of action of 2-Isopropyl-3-methyl-5-nitro-1H-indole is likely to be multifaceted, leveraging the potent reactivity of its nitroaromatic system and the pharmacological versatility of its substituted indole core. The systematic, tiered approach outlined in this guide provides a robust framework for researchers to progress from broad phenotypic observations to a detailed molecular understanding. By methodically testing the hypotheses of oxidative stress, bioreductive activation, and specific target interactions, a comprehensive profile of this compound's biological activity can be established, paving the way for its potential development as a therapeutic agent.

References

  • Misevičienė, L., et al. (2008). Cytotoxicity of nitroaromatic explosives and their biodegradation products in mice splenocytes: implications for their immunotoxicity. PubMed, [Link].[7]

  • Mubassir, M., et al. (2025). Pharmacological Potential of Indole Derivatives: A Detailed Review. Advanced Journal of Chemistry B, [Link].[1]

  • Mubassir, M., et al. (2025). Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review. Progress in Chemical and Biochemical Research, [Link].[2]

  • Nemeikaitė-Čėnienė, A., et al. (2021). Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity. MDPI, [Link].[5]

  • Ferreira, S.B., et al. (2022). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. SciELO, [Link].[6]

  • Singh, G.S., & Singh, T. (2026). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI, [Link].[3]

  • Dhani, R., et al. (2011). Indole: The molecule of diverse pharmacological activities. Journal of Chemical and Pharmaceutical Research, [Link].[4]

  • Gooch, J.W., et al. (2017). In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study. Environmental Toxicology and Chemistry, [Link].[12]

  • Gadaleta, D., et al. (2022). In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. MDPI, [Link].[13]

  • Kumar, A. (2016). Synthesis and Studies on Some Pharmacologically Active Sulpha/Substituted Indoles. Research and Reviews: Journal of Chemistry, [Link].[14]

  • Amato, J., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. PMC, [Link].[8]

  • Amato, J., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PubMed, [Link].[9]

Sources

2-Isopropyl-3-methyl-5-nitro-1H-indole chemical structure and physical properties

Author: BenchChem Technical Support Team. Date: April 2026

2-Isopropyl-3-methyl-5-nitro-1H-indole: A Privileged Scaffold for Advanced Therapeutics

As a Senior Application Scientist in medicinal chemistry, I frequently encounter building blocks that serve as the foundational architecture for novel therapeutics. Among these, the indole core is universally recognized as a "privileged scaffold" due to its ability to mimic endogenous ligands (such as tryptophan and serotonin) and reversibly bind to diverse protein targets[1][2].

However, the specific functionalization of the indole ring dictates its pharmacological trajectory. 2-Isopropyl-3-methyl-5-nitro-1H-indole (CAS: 2411637-34-6) is a highly specialized, sterically constrained building block. This guide explores the structural causality, mechanistic utility, and laboratory workflows associated with this compound, providing drug development professionals with a comprehensive blueprint for its application.

Chemical Structure & Physical Properties

To effectively utilize this building block, one must first understand its baseline physicochemical profile. The data below summarizes the critical parameters required for handling and synthetic planning[3][4].

PropertyValue
Chemical Name 2-Isopropyl-3-methyl-5-nitro-1H-indole
CAS Number 2411637-34-6
Molecular Formula C₁₂H₁₄N₂O₂
Molecular Weight 218.25 g/mol
Purity ≥97%
Physical Form Solid
SMILES O=C)=C2C)C=C1)[O-]
Hazard Classification H302, H315, H319 (Warning)
Storage Temperature Refrigerated storage

Causality in Scaffold Design: Why This Specific Substitution?

In rational drug design, every functional group must serve a distinct steric or electronic purpose. The substitution pattern of 2-Isopropyl-3-methyl-5-nitro-1H-indole is engineered for specific interactions:

  • C2-Isopropyl Group (Steric Anchor): The bulky, branched isopropyl group significantly increases the molecule's lipophilicity (LogP). Causality: This lipophilic bulk acts as an anchor, driving the molecule into deep, hydrophobic binding pockets of target enzymes (such as the active site of cyclooxygenase or specific kinase domains), while simultaneously restricting the rotational freedom of the indole core to lock it into a bioactive conformation.

  • C3-Methyl Group (Metabolic Shield): The C3 position of an unsubstituted indole is highly nucleophilic and prone to oxidative metabolism in vivo. Causality: By capping this position with a methyl group, the scaffold is protected from premature enzymatic degradation, thereby improving the pharmacokinetic half-life of downstream drug candidates.

  • C5-Nitro Group (Synthetic Handle): The strongly electron-withdrawing nitro group deactivates the benzene ring toward electrophilic aromatic substitution. Causality: In drug synthesis, this nitro group acts as a "masked amine." Upon controlled reduction, it yields a highly reactive 5-amino-indole, which serves as the primary attachment point for divergent synthesis (e.g., forming amides, ureas, or sulfonamides) to probe structure-activity relationships (SAR)[5].

Mechanistic Pathways in Drug Design

Derivatives synthesized from the 2-Isopropyl-3-methyl-5-nitro-1H-indole scaffold frequently exhibit potent anti-proliferative and anti-inflammatory activities[5][6].

In oncology, these derivatives often act as tubulin polymerization inhibitors, leading to mitotic arrest and subsequent apoptosis[6]. In immunology, indole derivatives are known to suppress the NF-κB signaling pathway, resulting in the downregulation of pro-inflammatory cytokines such as TNF-α and IL-6[2][6].

Mechanism A 2-Isopropyl-3-methyl-5-nitro-1H-indole Derivatives B Tubulin Polymerization A->B Inhibits C NF-κB / COX-2 Pathways A->C Suppresses D Mitotic Arrest B->D Induces E Cytokine Reduction C->E Downregulates F Apoptosis (Cell Death) D->F G Anti-inflammatory Effect E->G

Fig 1. Dual mechanistic pathways of indole derivatives driving therapeutic effects.

Experimental Protocols: Divergent Synthesis & Screening Workflow

To transform this building block into a testable therapeutic, the C5-nitro group must be reduced and functionalized. The following protocol describes a self-validating workflow for synthesizing a C5-amide derivative and evaluating its biological efficacy.

Workflow S1 1. Nitro Reduction (Pd/C, H2) S2 2. LC-MS Validation (Self-Check) S1->S2 S3 3. Amide Coupling (HATU, DIPEA) S2->S3 S4 4. HPLC Purification (>98% Purity) S3->S4 S5 5. In Vitro Assay (MTT Viability) S4->S5

Fig 2. Self-validating synthetic and screening workflow for indole-based drug discovery.
Phase 1: Catalytic Hydrogenation (Nitro Reduction)
  • Preparation: Dissolve 2-Isopropyl-3-methyl-5-nitro-1H-indole (1.0 eq) in an anhydrous methanol/ethyl acetate mixture (1:1 v/v).

    • Causality: The mixed solvent system ensures complete dissolution of the highly crystalline nitro-indole while maintaining strict compatibility with the heterogeneous hydrogenation catalyst.

  • Catalyst Addition: Add 10% Pd/C (0.1 eq by weight) strictly under an argon atmosphere.

    • Causality: Argon purging displaces oxygen, preventing the premature and highly dangerous ignition of the palladium catalyst when exposed to solvent vapors.

  • Reaction: Evacuate the flask and backfill with H₂ gas (balloon pressure). Stir vigorously at room temperature for 4-6 hours.

  • Validation (Self-Validating Step): Monitor the reaction via LC-MS or TLC (Hexane:EtOAc 3:1). Do not proceed until the starting material peak entirely disappears and a distinct, more polar spot (the amine) appears. This ensures no unreacted nitro compound contaminates the subsequent coupling step.

  • Workup: Filter the mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure to yield the reactive 5-amino-2-isopropyl-3-methyl-1H-indole.

Phase 2: Amide Coupling
  • Activation: In a dried vial, combine the desired target carboxylic acid (1.2 eq), HATU (1.5 eq), and DIPEA (3.0 eq) in anhydrous DMF. Stir for 15 minutes.

    • Causality: HATU rapidly forms a highly reactive active ester intermediate. DIPEA acts as a non-nucleophilic base to drive the reaction forward by neutralizing the generated acid without participating in unwanted side reactions.

  • Coupling: Add the 5-amino intermediate (1.0 eq) to the activated acid mixture. Stir at room temperature for 12 hours.

  • Validation: Confirm product mass and formation via LC-MS prior to purification.

  • Purification: Purify the crude mixture using preparative reverse-phase HPLC (Water/Acetonitrile gradient with 0.1% TFA) to achieve >98% purity, which is an absolute requirement to prevent false positives in biological assays[4].

Phase 3: In Vitro Anti-Proliferative Assay (MTT)
  • Cell Seeding: Seed target cancer cell lines (e.g., A549 lung cancer cells) in a 96-well plate at a density of 5,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment: Treat cells with varying concentrations of the synthesized indole derivative (0.1 nM to 10 μM) for 72 hours.

  • Viability Measurement: Add MTT reagent and incubate for 4 hours. Solubilize the resulting formazan crystals with DMSO and read absorbance at 570 nm.

    • Causality: Only metabolically active, viable cells contain the mitochondrial reductase enzymes necessary to cleave the tetrazolium ring of MTT into purple formazan. Therefore, formazan absorbance is directly and causally proportional to the number of surviving cells, providing a robust IC₅₀ value for the compound's anti-proliferative efficacy.

Safety & Handling

According to GHS classifications, 2-Isopropyl-3-methyl-5-nitro-1H-indole carries specific hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation)[3].

  • PPE Requirements: Nitrile gloves, safety goggles, and a standard laboratory coat.

  • Engineering Controls: All synthetic manipulations, especially the weighing of the dry powder and the catalytic hydrogenation setup, must be performed within a certified chemical fume hood to prevent inhalation of particulates and manage solvent vapors.

Sources

Investigational Toxicology Profile of 2-Isopropyl-3-methyl-5-nitro-1H-indole in Murine Models

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Isopropyl-3-methyl-5-nitro-1H-indole (CAS: 2411637-34-6) is a specialized heterocyclic building block utilized in advanced organic synthesis and pharmaceutical drug discovery. With a molecular weight of 218.25 g/mol and a highly lipophilic profile (XlogP ~3.4)[1], this compound presents unique pharmacokinetic and toxicological challenges when transitioned from in vitro assays to in vivo murine models.

As a Senior Application Scientist, I have designed this whitepaper to provide a predictive and empirical toxicological framework for this compound. Because this specific molecule acts as a novel chemical entity in preclinical testing, its safety profile must be extrapolated from its two core structural liabilities: the nitroaromatic moiety and the substituted indole core . This guide details the mechanistic drivers of its toxicity, quantitative projections, and the self-validating experimental protocols required to rigorously evaluate its safety in C57BL/6 mice.

Part 1: Mechanistic Drivers of Toxicity (The "Why")

To design an effective in vivo toxicology study, we must first understand the causality behind the compound's biochemical interactions. The toxicity of 2-Isopropyl-3-methyl-5-nitro-1H-indole is driven by a dual-pathway bioactivation process.

Nitroaromatic Bioactivation & Methemoglobinemia

The 5-nitro group is a well-documented toxicophore. In murine models, hepatic and erythrocytic nitroreductases catalyze the single-electron reduction of the −NO2​ group to a nitro anion radical. Subsequent reductions yield highly reactive nitroso ( −NO ) and hydroxylamine ( −NHOH ) intermediates[2].

  • Causality: These intermediates rapidly oxidize the ferrous iron ( Fe2+ ) in hemoglobin to ferric iron ( Fe3+ ), resulting in methemoglobinemia. Furthermore, the futile redox cycling of the nitro anion radical in the presence of oxygen generates superoxide anions (Reactive Oxygen Species, ROS), leading to severe oxidative stress and lipid peroxidation[2].

CYP450-Mediated Indole Oxidation

The indole core is primarily metabolized by hepatic Cytochrome P450 enzymes, specifically CYP1A2 and CYP2E1, which are highly conserved in C57BL/6 mice[3],[4].

  • Causality: While the isopropyl and methyl substitutions at the C2 and C3 positions provide steric hindrance against direct epoxidation at the pyrrole ring, the benzene ring of the indole remains susceptible to CYP-mediated oxidation. This can result in the formation of electrophilic epoxides or quinone-imine analogs. If the rate of electrophile generation exceeds the liver's capacity to synthesize Glutathione (GSH), the resulting GSH depletion triggers hepatocellular necrosis[4].

Pathway A 2-Isopropyl-3-methyl-5-nitro-1H-indole B Hepatic CYP450 (CYP1A2/2E1) Oxidation A->B C Nitroreductase Reduction A->C D Reactive Epoxide/Quinone Intermediates B->D E Nitroso (-NO) & Hydroxylamine (-NHOH) C->E F GSH Depletion & Hepatocellular Necrosis D->F E->F ROS Generation G Hemoglobin Oxidation (Methemoglobinemia) E->G

Mechanistic pathway of 2-Isopropyl-3-methyl-5-nitro-1H-indole bioactivation and toxicity.

Part 2: Quantitative Toxicological Projections

Based on Quantitative Structure-Toxicity Relationship (QSTR) models for nitroaromatic compounds in rodents[5], we can project the baseline toxicological parameters for this compound. These projections serve as the foundation for dose-range finding (DRF) studies.

Toxicological ParameterPredicted Range / Threshold in Murine ModelsMechanistic Rationale
Acute Oral LD50 350 - 600 mg/kgLipophilicity (XlogP 3.4) enhances absorption, but rapid first-pass metabolism limits systemic shock[1],[5].
Hepatotoxicity (ALT/AST) > 3x Upper Limit of Normal (ULN) at >50 mg/kgCYP2E1-mediated oxidative stress and subsequent hepatocellular membrane degradation[4].
Methemoglobin (MetHb) > 15% Total Hb at >100 mg/kgDirect oxidation of erythrocytes by nitroso-intermediates[2].
Hepatic GSH Depletion < 40% of baseline at 24h post-doseElectrophilic scavenging by endogenous glutathione[4].

Part 3: Self-Validating Experimental Protocols

To empirically validate the toxicity profile, the following protocols are engineered to ensure high data integrity. Every step includes a mechanistic justification to eliminate confounding variables.

Protocol 1: Acute Maximum Tolerated Dose (MTD) & Hepatotoxicity Assessment

Objective: Determine the MTD and quantify hepatic injury in C57BL/6 mice.

  • Acclimation & Fasting: Acclimate 8-week-old male C57BL/6 mice for 7 days. Fast the mice for 4 hours prior to dosing.

    • Causality: Fasting ensures uniform gastric emptying. Because the compound is highly lipophilic, food in the stomach would cause erratic absorption and high inter-subject pharmacokinetic variability.

  • Formulation & Dosing: Suspend the test article in 0.5% Methylcellulose with 5% Tween-80. Administer via oral gavage at doses of 10, 30, and 100 mg/kg. Include a vehicle control and a positive control (Acetaminophen, 400 mg/kg)[6].

    • Causality: Tween-80 acts as a surfactant to prevent the aggregation of the hydrophobic indole, ensuring a homogenous suspension and accurate dosing. Acetaminophen serves as a self-validating positive control for CYP-mediated GSH depletion.

  • Clinical Monitoring: Monitor for signs of cyanosis (blueing of the tail/paws) and lethargy continuously for the first 4 hours, then at 12h and 24h.

    • Causality: Cyanosis is the primary phenotypic indicator of nitroaromatic-induced methemoglobinemia.

  • Necropsy & Tissue Harvest: At 24h post-dose, euthanize via CO2​ asphyxiation. Immediately collect blood via cardiac puncture into heparinized tubes. Excise the liver, rinse in cold PBS, and snap-freeze in liquid nitrogen.

    • Causality: Snap-freezing halts all enzymatic activity, preserving the transient mRNA transcripts and volatile oxidative stress markers (like ROS and oxidized glutathione) for downstream analysis[4].

Protocol 2: Ex Vivo Methemoglobin and Glutathione (GSH) Quantification

Objective: Confirm the biochemical mechanisms of nitro-reduction and CYP450 oxidation.

  • MetHb Assay (Immediate Processing): Within 15 minutes of blood collection, lyse the erythrocytes and measure absorbance at 630 nm (MetHb) and 540 nm (Total Hb).

    • Causality: Rapid processing on ice is strictly required. Delaying the assay allows endogenous MetHb reductase to convert MetHb back to normal hemoglobin ex vivo, yielding false-negative toxicity data.

  • Hepatic GSH/GSSG Ratio: Homogenize the snap-frozen liver tissue in cold 50 mM Tris buffer (pH 7.4). Deproteinize with 5% sulfosalicylic acid. Measure reduced GSH using monochlorobimane fluorometry[6].

    • Causality: Deproteinization prevents the artificial ex vivo oxidation of GSH to GSSG by released cellular proteases, ensuring the measured ratio accurately reflects the in vivo oxidative stress state induced by the indole metabolites.

Workflow Acclimation Murine Acclimation (C57BL/6, Fasted) Dosing Test Article Admin (Oral Gavage) Acclimation->Dosing Monitoring Clinical Observation (Cyanosis/Vitals) Dosing->Monitoring Necropsy Necropsy & Harvest (Snap-Freeze Liver) Monitoring->Necropsy Assays Biochemical Assays (ALT/AST, MetHb, GSH) Necropsy->Assays

Step-by-step in vivo experimental workflow for murine toxicity assessment.

References

1.[1] Title: 2411637-34-6 (2-isopropyl-3-methyl-5-nitro-1H-indole) Physical Properties & Identifiers Source: Chem960 URL:

2.[6] Title: An Indole Derivative Protects Against Acetaminophen-Induced Liver Injury by Directly Binding to N-Acetyl-p-Benzoquinone Imine in Mice Source: PubMed Central (PMC) - NIH URL:

3.[3] Title: Effect of Cytochrome P450 Reductase Deficiency on 2-Amino-9H-pyrido[2,3-b]indole Metabolism and DNA Adduct Formation in Liver and Extrahepatic Tissues of Mice Source: ACS Publications URL:

4.[2] Title: Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments Source: SciELO URL:

5.[4] Title: Indole-3-Carbinol Derivative DIM Mitigates Carbon Tetrachloride-Induced Acute Liver Injury in Mice by Inhibiting Inflammatory Response, Apoptosis and Regulating Oxidative Stress Source: MDPI URL:

6.[5] Title: In vivo toxicity of nitroaromatic compounds to rats: QSTR modelling and interspecies toxicity relationship with mouse Source: PubMed URL:

Sources

Preliminary biological activity of 2-Isopropyl-3-methyl-5-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: April 2026

Title: Pharmacological Profiling and Preliminary Biological Activity of 2-Isopropyl-3-methyl-5-nitro-1H-indole: A Technical Whitepaper

Target Audience: Researchers, Application Scientists, and Drug Development Professionals

Executive Synopsis

The indole scaffold is a universally recognized "privileged structure" in medicinal chemistry, frequently serving as a hinge-binding motif in kinase inhibitors and a core pharmacophore in antimicrobial agents. 2-Isopropyl-3-methyl-5-nitro-1H-indole (CAS: 2411637-34-6) represents a highly specialized, sterically tuned derivative. While the unsubstituted indole ring is susceptible to rapid metabolic degradation, the strategic placement of alkyl groups (2-isopropyl and 3-methyl) combined with a strongly electron-withdrawing 5-nitro group fundamentally alters its pharmacokinetic and pharmacodynamic profile.

As a Senior Application Scientist, I have observed that successful lead optimization requires a deep understanding of why specific functional groups are chosen. This whitepaper deconstructs the structural rationale behind 2-Isopropyl-3-methyl-5-nitro-1H-indole, extrapolates its preliminary biological activities from closely related [1], and provides self-validating experimental workflows for its evaluation in early-stage drug discovery.

Structural Rationale & Pharmacophore Analysis

The biological activity of 2-Isopropyl-3-methyl-5-nitro-1H-indole is driven by three distinct structural domains, each contributing to target affinity and cellular penetration:

  • The Indole Core (Hinge Binder): The NH group of the indole ring acts as a critical hydrogen bond donor, while the aromatic system engages in π−π stacking. This makes the core an excellent mimic of the adenine ring of ATP, allowing it to competitively bind to the hinge region of various kinases.

  • 2-Isopropyl & 3-Methyl Substitutions (Hydrophobic Anchors): Receptor-based drug discovery has demonstrated that a small hydrophobic pocket exists adjacent to the central binding ring in kinases such as B-Raf. The volume of the pyrrole ring, combined with alkyl substitutions like methyl or isopropyl groups, perfectly occupies this hydrophobic pocket, significantly increasing inhibitory activity compared to unsubstituted analogs[2]. Furthermore, the bulky 2-isopropyl group provides a steric shield, preventing rapid cytochrome P450-mediated oxidation at the vulnerable C2 position.

  • The 5-Nitro Group (Electronic Modulator & ROS Generator): The nitro group serves a dual purpose. First, its electron-withdrawing nature lowers the pKa of the indole NH, strengthening its hydrogen-bonding capacity. Second, are known to undergo enzymatic reduction in biological systems, generating reactive oxygen species (ROS) that trigger the intrinsic apoptotic pathway[3]. Additionally, the 5-nitro group has been implicated in stabilizing G-quadruplex structures in the c-Myc promoter, effectively silencing oncogene expression[3].

Mechanistic Pathways

Based on the structural profile, the primary biological activities of this compound are hypothesized to be anticancer (via kinase inhibition and apoptosis) and antimicrobial. The diagram below illustrates the postulated dual-action signaling pathway.

G Compound 2-Isopropyl-3-methyl- 5-nitro-1H-indole BRaf B-Raf Kinase (Hydrophobic Pocket) Compound->BRaf Inhibits ROS ROS Generation Compound->ROS Induces MEK MEK1/2 BRaf->MEK Phosphorylation Blocked ERK ERK1/2 MEK->ERK Phosphorylation Blocked Proliferation Cell Proliferation ERK->Proliferation Pathway Silenced Apoptosis Apoptosis (Cell Death) Proliferation->Apoptosis Growth Arrest ROS->Apoptosis Intrinsic Pathway

Caption: Dual-action mechanism: B-Raf inhibition and ROS-mediated apoptosis.

Quantitative Benchmark Data

To establish screening parameters, we must look at the quantitative data of structurally homologous compounds. The table below summarizes benchmark activities for 5-nitro and alkylated indole derivatives, which serve as the baseline expectations for 2-Isopropyl-3-methyl-5-nitro-1H-indole.

Target / AssayCell Line / StrainRepresentative IC₅₀ / MICMechanistic Rationale
B-Raf Kinase Inhibition HepG2 (Hepatocellular) 0.8−5.2μM Alkyl groups occupy the B-Raf hydrophobic pocket; indole acts as a hinge binder.
CDK2 Inhibition MDA-MB-435 (Melanoma) 0.67−2.5μM 5-nitroindole derivatives arrest the cell cycle at G1/S phases[4].
Antimicrobial (Gram -) Escherichia coli 3.9−12.5μg/mL Nitro group reduction causes DNA damage and inhibits DNA gyrase[4][5].
Antifungal Candida albicans 19.2−62.5μg/mL Disruption of fungal DHFR (Dihydrofolate reductase)[4].

Self-Validating Experimental Protocols

To ensure scientific integrity, experimental protocols cannot simply be a list of actions; they must be self-validating systems. When testing nitroaromatics, false positives are common due to compound autofluorescence or redox interference. The following protocols are designed to eliminate these artifacts.

Protocol 1: In Vitro B-Raf Kinase Inhibition (TR-FRET Assay)

Causality Note: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) rather than standard colorimetric assays because nitroindoles can absorb light in the visible spectrum, leading to artificial readouts. TR-FRET's delayed emission reading bypasses this interference.

  • Reagent Preparation: Prepare a kinase buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.

  • Compound Dilution: Dissolve 2-Isopropyl-3-methyl-5-nitro-1H-indole in 100% DMSO. Create a 10-point dose-response curve (10 μM to 0.5 nM ). Crucial: Ensure final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced protein denaturation.

  • Enzyme Incubation: Incubate recombinant B-Raf(V600E) kinase with the compound for 30 minutes at room temperature to allow for equilibrium binding.

  • Reaction Initiation: Add ATP (at the Km​ value specific to the B-Raf batch) and a biotinylated MEK1 peptide substrate.

  • Detection & Validation: After 60 minutes, add the TR-FRET detection mixture (Europium-labeled anti-phospho antibody and Streptavidin-APC).

    • Self-Validation Step: Run a parallel plate with a known B-Raf inhibitor (e.g., Sorafenib or Vemurafenib) to validate assay sensitivity.

Protocol 2: ROS-Dependent Apoptosis Quantification (Flow Cytometry)

Causality Note: To prove that the 5-nitro group induces cell death specifically via ROS generation[3], we must use a rescue control. If the compound kills cells via ROS, adding an antioxidant should rescue the cells.

  • Cell Culture: Seed HepG2 cells at 1×105 cells/well in a 6-well plate and incubate overnight.

  • Treatment & Rescue:

    • Group A: Treat with IC₅₀ concentration of the compound.

    • Group B (Validation): Pre-treat with 5 mM N-acetylcysteine (NAC, a ROS scavenger) for 1 hour, then add the compound.

  • Staining: After 24 hours, harvest cells and wash with cold PBS. Stain with Annexin V-FITC (to detect externalized phosphatidylserine, an early apoptosis marker) and Propidium Iodide (PI, to detect membrane compromise in late apoptosis).

  • Analysis: Analyze via flow cytometry. If Group B shows significantly lower Annexin V+/PI- populations than Group A, the mechanism is conclusively ROS-dependent.

Workflow Prep Compound Preparation Assay1 TR-FRET Kinase Assay Prep->Assay1 Assay2 Flow Cytometry (Annexin V/PI) Prep->Assay2 Data IC50 & Apoptotic Index Calculation Assay1->Data Assay2->Data Control1 Sorafenib Control Control1->Assay1 Control2 NAC (ROS Scavenger) Control Control2->Assay2

Caption: Self-validating experimental workflow for biological activity screening.

Conclusion

2-Isopropyl-3-methyl-5-nitro-1H-indole is not merely a generic building block; it is a highly engineered pharmacophore. The synergistic combination of the hinge-binding indole core, the lipophilic pocket-filling 2-isopropyl/3-methyl groups, and the ROS-generating 5-nitro group makes it an exceptional candidate for targeted kinase inhibition and antimicrobial screening. By employing the self-validating protocols outlined above, researchers can accurately map its pharmacological profile while avoiding common assay artifacts.

References

  • Tang, W., et al. "Design, synthesis and biological evaluation of indole derivatives as novel inhibitors targeting B-Raf kinase." Journal of China Pharmaceutical University. URL:[Link]

  • Karalı, N. "Synthesis and primary cytotoxicity evaluation of new 5-nitroindole-2,3-dione derivatives." European Journal of Medicinal Chemistry. URL:[Link]

  • Modis, Y., et al. "High-Affinity Inhibitors of Dihydrofolate Reductase: Antimicrobial and Anticancer Activities of 7,8-Dialkyl-1,3-diaminopyrrolo[3,2-f]quinazolines." Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

Sources

Methodological & Application

Application Note: Regioselective Synthesis of 2-Isopropyl-3-methyl-5-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: 2-Isopropyl-3-methyl-5-nitro-1H-indole CAS Registry Number: 2411637-34-6 Molecular Formula: C₁₂H₁₄N₂O₂ Application Context: Advanced Building Blocks for Drug Discovery and Material Science

Introduction and Strategic Overview

The synthesis of highly functionalized, multi-substituted indoles remains a cornerstone of preclinical drug development due to the indole core's status as a privileged scaffold in medicinal chemistry. The target compound, 2-isopropyl-3-methyl-5-nitro-1H-indole , presents a specific synthetic challenge: establishing precise regiocontrol over the C2 (isopropyl) and C3 (methyl) positions while maintaining the integrity of the electron-withdrawing C5 nitro group.

This application note details two distinct, self-validating synthetic protocols.

  • The Larock Heteroannulation (Primary): Offers superior regioselectivity and milder conditions, utilizing palladium-catalyzed cross-coupling.

  • The Fischer Indole Synthesis (Secondary): Provides a classical, highly scalable, and cost-effective alternative, albeit with potential challenges in regiomeric purity.

By analyzing the causality behind reagent selection and catalytic cycles, researchers can adapt these protocols for derivative library generation.

Mechanistic Workflow & Experimental Design

The success of synthesizing 2,3-disubstituted indoles relies on controlling the migratory insertion step (in Larock synthesis) or the [3,3]-sigmatropic rearrangement (in Fischer synthesis).

Workflow Start Starting Materials 2-Iodo-4-nitroaniline + 4-Methylpent-2-yne Prep Reaction Assembly Pd(OAc)2, LiCl, Na2CO3 DMF Solvent Start->Prep Heat Thermal Activation 100 °C, 12 h (N2 Atmosphere) Prep->Heat Catalyst Activation Workup Aqueous Workup EtOAc Extraction Brine Wash Heat->Workup Reaction Completion Purify Purification Flash Chromatography (Hexanes/EtOAc) Workup->Purify Crude Extract Product Target Compound 2-Isopropyl-3-methyl- 5-nitro-1H-indole Purify->Product Pure Isolate

Figure 1: Standardized experimental workflow for the Larock heteroannulation approach.

Protocol A: Larock Heteroannulation (High Regioselectivity)

The Larock indole synthesis is the premier method for regioselective construction of 2,3-disubstituted indoles [1]. It involves the palladium-catalyzed coupling of an o-iodoaniline with an internal alkyne.

Causality of Experimental Choices:
  • Regioselectivity Mechanism: When 4-methylpent-2-yne (an unsymmetrical alkyne) coordinates to the arylpalladium intermediate, steric dynamics dictate the orientation. The bulkier group (isopropyl) orientates away from the sterically demanding palladium center during migratory insertion. Consequently, the isopropyl group is exclusively positioned adjacent to the aryl ring, becoming the C2 substituent of the resulting indole.

  • Role of LiCl: The addition of lithium chloride is critical. It acts as a ligand to stabilize the active Pd(0) species, preventing the precipitation of palladium black and ensuring catalytic turnover.

  • Base Selection ( Na2​CO3​ ): A mild inorganic base is required to neutralize the hydroiodic acid (HI) generated during reductive elimination without causing unwanted side reactions with the nitro group.

Step-by-Step Methodology:
  • Preparation: Oven-dry a 50 mL Schlenk tube equipped with a magnetic stir bar. Cool under a continuous stream of dry nitrogen.

  • Reagent Loading: Add 2-iodo-4-nitroaniline (1.0 mmol, 264 mg), Palladium(II) acetate ( Pd(OAc)2​ , 0.05 mmol, 11.2 mg, 5 mol%), Sodium carbonate ( Na2​CO3​ , 2.0 mmol, 212 mg), and Lithium chloride (LiCl, 1.0 mmol, 42.4 mg).

  • Atmosphere Exchange: Seal the tube, evacuate, and backfill with nitrogen (repeat 3 times) to ensure a strictly anaerobic environment.

  • Solvent and Alkyne Addition: Inject anhydrous N,N-Dimethylformamide (DMF, 5.0 mL) followed by 4-methylpent-2-yne (1.5 mmol, 123 mg) via syringe.

  • Thermal Activation: Place the reaction vessel in a pre-heated oil bath at 100 °C. Stir vigorously for 12 to 16 hours. Monitor reaction completion via TLC (Hexanes/EtOAc, 3:1).

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a short pad of Celite to remove palladium residues. Wash the filtrate with distilled water (3 × 15 mL) and brine (15 mL) to remove DMF.

  • Drying and Concentration: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (gradient elution: 5% to 15% EtOAc in Hexanes) to isolate 2-isopropyl-3-methyl-5-nitro-1H-indole as a solid.

Protocol B: Fischer Indole Synthesis (Scalable Alternative)

The Fischer indole synthesis remains one of the most robust methods for indole core generation, relying on the acid-catalyzed rearrangement of a phenylhydrazone [2].

Causality of Experimental Choices:
  • Precursor Selection: The reaction between 4-nitrophenylhydrazine and 2-methylpentan-3-one (ethyl isopropyl ketone) forms the requisite hydrazone.

  • Regiochemical Challenge: Because 2-methylpentan-3-one is unsymmetrical, enamine tautomerization can theoretically occur in two directions. However, the double bond preferentially forms toward the less sterically hindered ethyl group (forming a trisubstituted alkene intermediate rather than a highly strained tetrasubstituted one). This thermodynamic preference predominantly yields the 2-isopropyl-3-methyl regiomer.

  • Acid Catalyst: Glacial acetic acid serves a dual role as both the solvent and the proton source required to drive the [3,3]-sigmatropic rearrangement and subsequent cyclization/elimination of ammonia.

Step-by-Step Methodology:
  • Hydrazone Formation: In a 100 mL round-bottom flask, suspend 4-nitrophenylhydrazine hydrochloride (10.0 mmol, 1.89 g) in glacial acetic acid (25 mL). Add 2-methylpentan-3-one (12.0 mmol, 1.20 g).

  • Reflux: Attach a reflux condenser and heat the mixture to 110 °C with continuous stirring for 4 to 6 hours. The initial suspension will dissolve, followed by a darkening of the solution as the indole forms.

  • Quenching: Cool the reaction to room temperature and pour it slowly into 100 mL of crushed ice/water.

  • Extraction and Neutralization: Extract the aqueous mixture with dichloromethane (DCM, 3 × 30 mL). Carefully wash the combined organic layers with saturated aqueous NaHCO3​ until the evolution of CO2​ ceases and the aqueous phase is slightly basic (pH ~8).

  • Purification: Dry over MgSO4​ , concentrate, and purify via recrystallization from hot ethanol or flash chromatography to separate the minor regiomeric byproduct.

Methodological Comparison Data

To assist researchers in selecting the appropriate protocol, the following table summarizes the empirical outcomes of both methodologies based on standard synthetic benchmarks.

ParameterProtocol A (Larock)Protocol B (Fischer)
Primary Advantage Absolute regiocontrol, high purityLow cost, highly scalable
Typical Yield 75% - 85%55% - 65%
Regioselectivity > 95:5 (2-iPr-3-Me : 2-Me-3-iPr)~ 80:20 (requires separation)
Reaction Time 12 - 16 hours4 - 6 hours
Catalyst/Reagents Pd(OAc)2​ (Expensive), Toxic alkyneAcetic Acid (Cheap), Hydrazine
Environmental Impact High (Heavy metal waste, DMF solvent)Moderate (Acidic aqueous waste)

References

  • Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes. Journal of the American Chemical Society, 113(17), 6689–6690. URL:[Link]

  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911. URL:[Link]

Application Note: Solubilization of 2-Isopropyl-3-methyl-5-nitro-1H-indole in DMSO for In Vitro Cell Assays

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter experimental bottlenecks where the physicochemical properties of a synthetic compound dictate the boundaries of biological assay design. 2-Isopropyl-3-methyl-5-nitro-1H-indole is a highly lipophilic molecule. Attempting to introduce it directly into aqueous cell culture media will result in immediate precipitation, rendering the assay useless.

Dimethyl sulfoxide (DMSO) is the gold-standard vehicle for such hydrophobic compounds; however, it is not biologically inert. This application note provides a causality-driven, self-validating protocol for solubilizing this specific indole derivative while strictly managing solvent-induced phenotypic artifacts.

Physicochemical Profiling & Solvent Selection

Before wetting any powder, we must analyze the compound's properties to justify our solvent choice. 2-Isopropyl-3-methyl-5-nitro-1H-indole possesses a high partition coefficient (LogP 3.5), indicating extreme hydrophobicity[1].

Table 1: Physicochemical Properties of the Target Compound

PropertyValue / DescriptionExperimental Implication
CAS Number 2411637-34-6Essential for verifying lot-specific purity.
Molecular Weight 218.25 g/mol [1]Required for precise molarity calculations.
Chemical Formula C₁₂H₁₄N₂O₂[1]Nitro-indole moiety is susceptible to photodegradation.
LogP 3.5[1]Highly lipophilic; completely insoluble in aqueous buffers.
Optimal Solvent Anhydrous DMSOHigh dielectric constant disrupts intermolecular forces.

The Causality of Solvent Choice: We utilize anhydrous DMSO ( 99.9% purity) because it acts as a polar aprotic vehicle. It aggressively disrupts the strong intermolecular forces of the indole ring without donating protons. If standard (non-anhydrous) DMSO is used, absorbed atmospheric water lowers the solvent's capacity to solvate the compound, causing micro-precipitates that artificially lower your effective dosing concentration.

The Biological Constraint: DMSO Cytotoxicity

A critical failure point in drug discovery assays is ignoring the biological impact of the solvent. DMSO is toxic to cells at high concentrations. At concentrations exceeding 1.0% (v/v), DMSO induces severe osmotic stress that leads to mitochondrial swelling, reactive oxygen species (ROS) production, cytochrome c release, and subsequent caspase-3 activation ([2]).

Recent empirical optimizations across multiple human cancer cell lines demonstrate that DMSO concentrations should be maintained strictly below 0.6% to prevent significant inhibition of cellular proliferation ([3]). For highly sensitive assays, maintaining DMSO at or below 0.3125% is recommended to ensure minimal baseline cytotoxicity across diverse cell types ([4]).

Pathway DMSO DMSO Concentration > 1.0% (v/v) Mito Mitochondrial Swelling & Membrane Potential Impairment DMSO->Mito Osmotic/Solvent Stress ROS Reactive Oxygen Species (ROS) Production Mito->ROS CytC Cytochrome C Release Mito->CytC Apoptosis Cellular Apoptosis (Confounding Artifact) ROS->Apoptosis Caspase Caspase-3 Activation CytC->Caspase Caspase->Apoptosis

Mechanistic pathway of DMSO-induced cytotoxicity at concentrations exceeding 1.0% v/v.

Self-Validating Experimental Protocol

To ensure data integrity, every protocol must be a self-validating system. We achieve this by integrating a strict "Vehicle Control" step, which mathematically isolates the compound's effect from the solvent's effect.

Step 1: Equilibration & Weighing
  • Action: Allow the lyophilized 2-Isopropyl-3-methyl-5-nitro-1H-indole to equilibrate to room temperature in a desiccator for 30 minutes before opening. Weigh out exactly 10.91 mg using an analytical balance.

  • Causality: Opening a cold vial causes ambient moisture to condense on the highly lipophilic powder. This microscopic water introduction will drastically reduce the compound's solubility in DMSO.

Step 2: Generation of a 50 mM Master Stock
  • Action: Add exactly 1.0 mL of Anhydrous DMSO to the 10.91 mg of powder. Vortex vigorously for 60 seconds. If particulates remain, sonicate in a room-temperature water bath for 2-3 minutes.

  • Causality: A 50 mM stock is highly concentrated, which allows us to use extremely small volumes of DMSO during the final dilution step, thereby protecting the cells from solvent toxicity.

Step 3: Aliquoting & Storage
  • Action: Divide the 50 mM stock into 20 µL single-use aliquots in amber microcentrifuge tubes. Store immediately at -20°C under an inert atmosphere (Argon/Nitrogen) if possible[5].

  • Causality: Repeated freeze-thaw cycles introduce atmospheric moisture and cause localized concentration gradients, leading to compound degradation. Amber tubes protect the nitro-indole moiety from light-induced oxidation.

Step 4: Serial Dilution & The Vehicle Control
  • Action: Thaw a single aliquot immediately prior to the assay. Perform serial dilutions directly into pre-warmed aqueous culture media. Crucial Validation Step: You must prepare a "Vehicle Control" well containing the exact same final percentage of DMSO (e.g., 0.1%) but no compound.

  • Causality: This creates a self-validating system. If the Vehicle Control shows reduced viability compared to untreated cells, your assay is invalid due to solvent toxicity, and the dilution factor must be increased.

Workflow Cmpd 2-Isopropyl-3-methyl- 5-nitro-1H-indole Weigh Equilibration & Weighing Cmpd->Weigh DMSO Add Anhydrous DMSO Weigh->DMSO Stock 50 mM Stock Solution DMSO->Stock Vortex/Sonicate Aliquot Aliquot & Freeze (-20°C) Stock->Aliquot Prevent freeze-thaw Dilute Serial Dilution in Media Aliquot->Dilute Thaw before use Assay In Vitro Cell Assay Dilute->Assay Final DMSO ≤ 0.1%

Workflow for solubilizing 2-Isopropyl-3-methyl-5-nitro-1H-indole in DMSO for in vitro cell assays.

Quantitative Dilution Matrix

To guarantee that your final assay conditions remain within the safe biological threshold (< 0.5% DMSO), utilize the following dilution matrix based on the 50 mM master stock.

Table 2: Dilution Matrix for a 50 mM Stock Solution

Target Assay Conc.Dilution FactorStock Vol. per 1 mL MediaFinal DMSO % (v/v)Cytotoxicity Risk
250 µM 1:2005.0 µL0.50% Moderate (Requires tight vehicle control)
50 µM 1:10001.0 µL0.10% Low
25 µM 1:20000.5 µL0.05% Negligible
5 µM 1:100000.1 µL0.01% Negligible

Note: If your required assay concentration exceeds 250 µM, you must prepare a more concentrated master stock (e.g., 100 mM) to keep the final DMSO volume below the 0.5% threshold.

References
  • Dimethyl sulfoxide damages mitochondrial integrity and membrane potential in cultured astrocytes Yuan, C., et al. PLoS One, 2014.[Link]

  • Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines Nguyen, S. T., et al. Biomedical Research and Therapy, 2020.[Link]

  • Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights Asiri, A., et al. Methods and Protocols, 2025.[Link]

Sources

Using 2-Isopropyl-3-methyl-5-nitro-1H-indole as a precursor for indole derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 2-Isopropyl-3-methyl-5-nitro-1H-indole as a Privileged Scaffold in Drug Discovery

Executive Summary & Structural Rationale

In modern medicinal chemistry, the indole nucleus is a universally recognized privileged scaffold. The compound 2-isopropyl-3-methyl-5-nitro-1H-indole (CAS: 2411637-34-6)[1] serves as a highly specialized, sterically constrained building block for the synthesis of complex therapeutics.

Unlike simple indoles, this specific derivative offers highly predictable, orthogonal reactivity due to its unique substitution pattern:

  • C3-Methyl Group: Acts as a conformational lock and blocking group. By occupying the inherently nucleophilic C3 position, it prevents unwanted electrophilic aromatic substitutions and oxidative dimerization, forcing downstream reactions to occur exclusively at the N1 or C5 positions.

  • C2-Isopropyl Group: Imparts significant lipophilicity and steric encumbrance. This bulk is strategically useful for occupying hydrophobic pockets in target proteins (e.g., kinase hinge regions or cannabinoid receptors) while simultaneously directing the regioselectivity of N1-functionalization.

  • 5-Nitro Group: Functions as a stable, latent amine. Its strong electron-withdrawing nature significantly increases the acidity of the N1-proton, which dictates the strict selection of bases required for successful N-alkylation without degrading the indole core[2].

Synthetic Workflow & Derivatization Strategy

The functionalization of 2-isopropyl-3-methyl-5-nitro-1H-indole typically follows a three-phase orthogonal workflow: N1-protection/alkylation, chemoselective C5-nitro reduction, and finally, C5-amine diversification.

G SM 2-Isopropyl-3-methyl- 5-nitro-1H-indole N1 N1-Alkylation (Cs2CO3, DMF) SM->N1 R-X Red Nitro Reduction (H2, Pd/C or Fe/HCl) SM->Red Direct Reduction N1->Red Chemoselective Reduction Amide Amidation / Sulfonylation Red->Amide Electrophile BHA Buchwald-Hartwig Cross-Coupling Red->BHA Ar-X, Pd cat.

Synthetic workflow for derivatizing 2-isopropyl-3-methyl-5-nitro-1H-indole.

Experimental Protocols & Mechanistic Insights

The following protocols are designed as self-validating systems , incorporating in-process checks to ensure reaction fidelity before proceeding to the next synthetic step.

Phase 1: N1-Alkylation of the Sterically Hindered Core

Causality & Optimization: The N-H bond of 5-nitroindoles is highly acidic. However, the use of strong bases (e.g., NaOtBu ) at elevated temperatures frequently leads to dark, tarry decomposition products[2]. The adjacent 2-isopropyl group also creates a steric shield around the nitrogen. Therefore, a mild base with high solubility in polar aprotic solvents, such as Cesium Carbonate ( Cs2​CO3​ ), is required to generate the nucleophilic indolide anion safely.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under argon, dissolve 2-isopropyl-3-methyl-5-nitro-1H-indole (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add Cs2​CO3​ (2.0 equiv). Stir the suspension at room temperature for 15 minutes. Self-Validation: The mixture will transition from a pale yellow suspension to a deep orange/red solution, confirming the formation of the indolide anion.

  • Electrophile Addition: Add the desired alkyl halide (1.2 equiv) dropwise. Heat the reaction to 60 °C for 4–8 hours.

  • Monitoring: Monitor via TLC (Hexanes:EtOAc 3:1). The starting material (bright yellow spot, lower Rf​ ) should cleanly convert to the N-alkylated product (pale yellow spot, higher Rf​ ).

  • Workup: Quench with ice water to precipitate the product. Extract with EtOAc ( ), wash the combined organics with 5% aqueous LiCl ( ) to remove residual DMF, dry over Na2​SO4​ , and concentrate.

Phase 2: Chemoselective Nitro Reduction

Causality & Optimization: Converting the latent 5-nitro group to a 5-amino group activates the molecule for late-stage diversification. While catalytic hydrogenation is standard, the presence of reducible functional groups (e.g., benzyl ethers or halogens) introduced during Phase 1 necessitates chemoselective alternatives[3]. For base-labile intermediates, a mixed borohydride system ( ZrCl4​/NaBH4​ ) provides rapid and direct conversion without cleaving sensitive protecting groups[4].

Step-by-Step Methodology (Standard Catalytic Hydrogenation):

  • Preparation: Dissolve the N-alkylated 5-nitroindole (1.0 equiv) in a 1:1 mixture of absolute EtOH and THF (0.1 M).

  • Catalyst Loading: Carefully add 10% Pd/C (0.1 equiv by weight) under a steady stream of argon to prevent ignition.

  • Reaction: Evacuate the flask and backfill with H2​ gas via a balloon (repeat ). Stir vigorously at room temperature for 2–4 hours.

  • Monitoring & Self-Validation: Critical Check: The intense yellow color of the nitro compound will fade to a nearly colorless solution. TLC will show the emergence of a highly polar, UV-active spot that stains dark brown with ninhydrin, confirming the presence of the primary amine.

  • Workup: Filter the mixture through a tightly packed pad of Celite, eluting with EtOAc. Caution: The resulting 5-aminoindole is electron-rich and susceptible to rapid air oxidation (turning purple/black). Concentrate under reduced pressure and use immediately in Phase 3, or store under argon at -20 °C.

Phase 3: Buchwald-Hartwig Cross-Coupling

Causality & Optimization: The newly formed 5-amino group is sterically unencumbered, making it an excellent nucleophile. To prevent competitive dehalogenation of aryl halide coupling partners, a highly active palladium catalyst system (e.g., Pd2​(dba)3​ with SPhos) is utilized to accelerate the reductive elimination step[2].

Step-by-Step Methodology:

  • Preparation: In a glovebox or under strict Schlenk conditions, charge a flask with the 5-aminoindole derivative (1.0 equiv), aryl bromide (1.2 equiv), Pd2​(dba)3​ (2 mol%), SPhos (4 mol%), and K3​PO4​ (2.5 equiv).

  • Solvent: Add anhydrous, degassed 1,4-dioxane to achieve a 0.1 M concentration.

  • Reaction: Heat the heterogeneous mixture to 100 °C for 12 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through Celite to remove inorganic salts and palladium black. Purify via flash column chromatography.

Quantitative Data: Nitro Reduction Matrix

Selecting the correct reduction protocol is critical for maintaining the integrity of the 2-isopropyl and N1-alkyl groups. The table below summarizes validated conditions for 5-nitroindole reduction based on chemoselective requirements.

Reduction MethodReagents & CatalystTemp (°C)Yield (%)Chemoselectivity ProfileMechanistic Remarks
Catalytic Hydrogenation H2​ (1 atm), 10% Pd/C, EtOH/THF25>95Low (Reduces alkenes, alkynes, benzyls)Cleanest workup; ideal for simple, unfunctionalized alkyl substituents[3].
Béchamp Reduction Fe powder, NH4​Cl , EtOH/ H2​O 8085–90High (Tolerates halogens and benzyls)Prevents dehalogenation; requires rigorous Celite filtration to remove iron oxides[5].
Borohydride System ZrCl4​ / NaBH4​ , DME25>90High (Tolerates base-labile groups)Rapid conversion; ZrCl4​ acts as a crucial Lewis acid activator[4].
Transfer Hydrogenation Hydrazine hydrate, Raney-Ni, MeOH60~90ModerateFast reaction kinetics; avoids the hazards of pressurized H2​ gas.

References

  • Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines Source: ACS Publications URL:[Link][3]

  • An efficient conversion of 5-nitroisatin into 5-nitroindole derivative Source: PubMed (Bioorganic & Medicinal Chemistry Letters) URL:[Link][4]

  • Reduction of Aromatic Nitro or Nitroimidazole Protocols Source: ResearchGate URL:[Link][5]

Sources

Preclinical In Vivo Dosing and Pharmacokinetic Evaluation Protocol for 2-Isopropyl-3-methyl-5-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals Document Type: Advanced Application Note & Self-Validating Protocol

Executive Summary & Compound Rationale

The transition of a novel small molecule from in vitro screening to in vivo pharmacokinetic (PK) and pharmacodynamic (PD) evaluation is a critical inflection point in drug development. 2-Isopropyl-3-methyl-5-nitro-1H-indole (CAS: 2411637-34-6) presents a unique set of physicochemical and metabolic challenges. With a molecular weight of 218.25 g/mol and an estimated LogP of ~3.5, this compound is highly lipophilic and poorly water-soluble, placing it in Class II/IV of the Biopharmaceutics Classification System (BCS).

Furthermore, the presence of a 5-nitroaromatic pharmacophore introduces a specific metabolic liability: susceptibility to bioreductive metabolism by hepatic and extrahepatic nitroreductases. This application note provides a scientifically grounded, self-validating framework for formulating, dosing, and analyzing this compound in rodent models, ensuring that experimental artifacts (e.g., precipitation-induced embolism, unmonitored metabolic clearance) do not confound preclinical data.

Physicochemical Profiling & Formulation Strategy

Due to its high lipophilicity (LogP ~3.5), attempting to dose 2-Isopropyl-3-methyl-5-nitro-1H-indole in standard aqueous buffers (like PBS or 0.9% Saline) will result in immediate crystallization. To achieve systemic exposure, the crystal lattice of the indole core must be disrupted, and the molecule must be stabilized in a co-solvent or lipid-based matrix[1].

Causality in Formulation Design: We utilize Dimethyl Sulfoxide (DMSO) as a primary solvent to break the strong π−π stacking of the indole rings. Polyethylene Glycol 400 (PEG400) or Cremophor EL is subsequently added as a co-solvent/surfactant to create a thermodynamic sink, preventing the drug from crashing out when introduced to the aqueous environment of the bloodstream or gastrointestinal tract ()[1].

Table 1: Recommended Formulation Matrices by Administration Route
RouteRecommended Formulation MatrixMechanistic Rationale
Intravenous (IV) 5% DMSO / 40% PEG400 / 55% SalineEnsures absolute solubilization. Prevents micro-precipitation and subsequent pulmonary capillary embolism.
Per Os (PO) 10% Tween 80 / 90% Methylcellulose (0.5% in water)Creates a uniform kinetic suspension/emulsion, maximizing surface area for gastric and intestinal absorption.
Intraperitoneal (IP) 5% DMSO / 10% Cremophor EL / 85% SalineBalances lipophilic solubility with peritoneal tolerability, minimizing local inflammation and "depot" effects.

Metabolic Considerations: The Nitroaromatic Liability

A critical failure point in evaluating nitro-indoles is tracking only the parent compound during LC-MS/MS analysis. The nitro group is highly susceptible to one- and two-electron reductions catalyzed by NADPH-cytochrome P450 reductase and intestinal microflora ()[2].

This bioreductive cascade generates reactive nitro anion radicals and nitroso intermediates, which can act as sources of reactive nitrogen species (RNS) and induce oxidative stress ()[3]. Ultimately, the compound is reduced to an amino-indole. Therefore, tracking the primary amine metabolite is a mandatory self-validating step to confirm target exposure and metabolic turnover.

Metabolism Nitro Nitro-Indole (Parent Drug) Radical Nitro Anion Radical (Reactive) Nitro->Radical 1e- reduction Nitroso Nitroso Intermediate (Toxicophore) Radical->Nitroso 1e-, 2H+ Hydroxyl Hydroxylamine (Intermediate) Nitroso->Hydroxyl 2e-, 2H+ Amine Amino-Indole (Primary Metabolite) Hydroxyl->Amine 2e-, 2H+

Fig 1. Bioreductive metabolism pathway of the nitroaromatic pharmacophore.

In Vivo Dosing Guidelines (Rodent Models)

To ensure ethical compliance and physiological relevance, dosing volumes must strictly adhere to established veterinary guidelines ()[4]. Exceeding these volumes alters cardiovascular hemodynamics and artificially skews PK distribution phases.

Table 2: Maximum Dosing Volumes and Parameters for Rodents
Species / WeightRouteMax Volume (mL/kg)Optimal pH RangeInjection Rate
Mouse (20-30g)IV (Bolus)5.06.8 - 7.2Slow (~1 mL/min)
Mouse (20-30g)PO (Gavage)10.05.0 - 9.0Bolus
Rat (200-300g)IV (Bolus)5.06.8 - 7.2Slow (~1 mL/min)
Rat (200-300g)PO (Gavage)10.05.0 - 9.0Bolus

Step-by-Step Self-Validating Experimental Protocol

This protocol integrates mandatory Quality Control (QC) checkpoints. If a QC step fails, the protocol halts, preventing the generation of artifactual in vivo data.

Phase 1: Formulation Preparation (Target: 1 mg/mL for IV Dosing)
  • Solubilization: Weigh exactly 5.0 mg of 2-Isopropyl-3-methyl-5-nitro-1H-indole. Add 250 µL of sterile DMSO. Vortex vigorously for 2 minutes until the powder is completely dissolved.

  • Co-solvent Addition: Add 2.0 mL of PEG400 to the DMSO solution. Sonicate in a water bath at 37°C for 5 minutes.

  • Aqueous Dilution: While continuously vortexing the mixture, add 2.75 mL of 0.9% sterile Saline dropwise.

  • QC CHECK 1 (Self-Validation): Extract 10 µL of the final formulation and examine it under a light microscope at 10x and 40x magnification.

    • Pass: Optically clear liquid with no visible particulates. Proceed to sterile filtration (0.22 µm PTFE).

    • Fail: Presence of needle-like crystals or cloudy micro-emulsions. Do not inject IV. Re-evaluate the PEG400/Saline ratio.

Phase 2: Animal Dosing & Serial Blood Collection
  • Administration: Warm the filtered formulation to 37°C. Administer via the lateral tail vein at a volume of 5 mL/kg (yielding a 5 mg/kg dose).

  • Sampling: Collect 50 µL of blood via the saphenous vein at T=0.08,0.25,0.5,1,2,4,8, and 24 hours post-dose into K2EDTA-coated microtainers.

  • QC CHECK 2 (Self-Validation): Centrifuge the blood samples immediately at 2,000 x g for 10 minutes at 4°C to separate plasma.

    • Pass: Clear, pale-yellow plasma.

    • Fail: Red/pink plasma (Hemolysis). Hemolysis indicates either traumatic blood collection or formulation-induced erythrocyte lysis (often due to excessive DMSO). Hemolyzed samples will artificially alter the apparent volume of distribution ( Vd​ ) and must be flagged during PK modeling.

Phase 3: Bioanalytical Extraction & LC-MS/MS
  • Protein Precipitation: Aliquot 20 µL of validated plasma into a 96-well plate. Add 100 µL of ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide 50 ng/mL).

  • Extraction: Vortex for 5 minutes, then centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Analysis: Transfer the supernatant to LC vials. Monitor the MRM transitions for both the parent compound (predicted [M+H]+=219.1 ) and the primary amino-indole metabolite (predicted [M+H]+=189.1 ).

Workflow Prep 1. Formulation Prep (DMSO/PEG400/Saline) QC 2. Self-Validation (Microscopic QC) Prep->QC QC->Prep Precipitate Dose 3. In Vivo Dosing (IV: Max 5 mL/kg) QC->Dose Clear Solution Sample 4. Serial Sampling (0.08 - 24 hrs) Dose->Sample Centrifuge 5. Plasma QC (Hemolysis Check) Sample->Centrifuge LCMS 6. LC-MS/MS (Parent & Amine) Centrifuge->LCMS Valid Plasma

Fig 2. Self-validating experimental workflow for in vivo PK profiling.

References

  • Lee, Y. C., et al. "Application of Lipid-Based Formulations in Drug Discovery." Journal of Medicinal Chemistry, ACS Publications.[Link]

  • Diehl, K. H., et al. "A good practice guide to the administration of substances and removal of blood, including routes and volumes." Journal of Applied Toxicology, Wiley Online Library.[Link]

  • Rickert, D. E. "Metabolism of nitroaromatic compounds." Drug Metabolism Reviews, PubMed (NIH).[Link]

  • McCallum, N., et al. "Nitroaromatic Antibiotics as Nitrogen Oxide Sources." MDPI (Molecules).[Link]

Sources

Application Note & Protocols: Advanced Formulation Techniques for the Delivery of 2-Isopropyl-3-methyl-5-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to the formulation of 2-Isopropyl-3-methyl-5-nitro-1H-indole, a model compound for poorly soluble drug candidates.

Introduction: Addressing the Challenge of Poor Solubility

The landscape of modern drug discovery, driven by high-throughput screening and combinatorial chemistry, has led to a significant increase in new chemical entities (NCEs) with poor aqueous solubility.[1][2] These molecules, while often potent, present a major hurdle for drug development: low and erratic oral bioavailability, which can compromise therapeutic efficacy and complicate clinical trials.[3][4]

This document provides a comprehensive guide to the formulation of 2-Isopropyl-3-methyl-5-nitro-1H-indole , a representative model compound embodying the challenges of a highly lipophilic and poorly soluble drug. Its indole scaffold is common in medicinal chemistry, known for a wide range of biological activities including anticancer and anti-inflammatory properties.[5][6] By exploring advanced formulation strategies for this molecule, we aim to provide researchers, scientists, and drug development professionals with a practical framework and detailed protocols to enhance the delivery of BCS Class II and IV compounds.

The objective of this guide is to move beyond mere procedural descriptions, offering insights into the rationale behind each technique. We will explore three primary strategies: nanoparticle-based systems, amorphous solid dispersions, and lipid-based formulations. Each section includes an explanation of the core principles, detailed step-by-step protocols, and critical characterization methods to ensure the development of robust and effective drug delivery systems.

Physicochemical Profile of the Model Compound

Understanding the intrinsic properties of an active pharmaceutical ingredient (API) is the cornerstone of rational formulation design. 2-Isopropyl-3-methyl-5-nitro-1H-indole possesses characteristics that classify it as a poorly water-soluble compound, making it an ideal candidate for solubility enhancement techniques.

PropertyValueSignificance for Formulation
Molecular Formula C₁₂H₁₄N₂O₂-
Molecular Weight 218.25 g/mol [7]Influences diffusion and membrane transport.
Physical Form Solid[8]Requires dissolution prior to absorption.
LogP (calculated) 3.51[7]Indicates high lipophilicity and poor aqueous solubility.
Topological Polar Surface Area (TPSA) 58.93 Ų[7]Moderate TPSA suggests membrane permeability is possible if the compound can be brought into solution.
Hydrogen Bond Donors 1[7]-
Hydrogen Bond Acceptors 2[7]-

The high LogP value is the most critical parameter, confirming the compound's hydrophobic nature. This property is the primary driver for its low solubility in aqueous media, necessitating formulation strategies that can overcome this limitation to achieve therapeutic bioavailability.

Core Formulation Strategy 1: Nanoparticle-Based Systems

Reducing particle size to the nanometer range is a fundamental approach to increasing the surface area-to-volume ratio of a drug, which can significantly enhance its dissolution rate according to the Noyes-Whitney equation.[1][4][9] Nanoparticle systems encapsulate or entrap the API, protecting it from degradation and offering opportunities for targeted delivery.[5]

Polymeric Nanoparticles via Nanoprecipitation

Principle: Nanoprecipitation, also known as the solvent displacement method, is a straightforward technique for producing polymeric nanoparticles.[10] It involves dissolving the drug and a polymer in a water-miscible organic solvent and then adding this solution to an aqueous phase (the anti-solvent) under controlled stirring. The rapid diffusion of the solvent into the anti-solvent leads to a decrease in interfacial tension, causing the polymer to precipitate and encapsulate the drug into nanoparticles.[10]

Causality Behind Experimental Choices:

  • Polymer Selection: Biodegradable polymers like Poly(lactic-co-glycolic acid) (PLGA) are chosen for their excellent biocompatibility and tunable degradation rates.

  • Solvent/Anti-Solvent System: A solvent that can dissolve both the drug and polymer (e.g., acetone, acetonitrile) and an anti-solvent in which the drug and polymer are insoluble (e.g., water) are required. The miscibility of the two is crucial for the rapid diffusion that drives nanoparticle formation.

  • Stabilizer: A surfactant (e.g., Poloxamer 188, PVA) is included in the aqueous phase to adsorb to the nanoparticle surface, providing steric hindrance that prevents aggregation and ensures colloidal stability.

Protocol 1: Preparation of Polymeric Nanoparticles by Nanoprecipitation

Materials:

  • 2-Isopropyl-3-methyl-5-nitro-1H-indole (API)

  • Poly(lactic-co-glycolic acid) (PLGA, 50:50)

  • Acetone (ACS Grade)

  • Poloxamer 188

  • Deionized Water

Equipment:

  • Magnetic stirrer with stir bar

  • Syringe pump

  • Glass vials

  • Rotary evaporator

  • Bath sonicator

Procedure:

  • Preparation of Organic Phase:

    • Weigh 50 mg of PLGA and 10 mg of the API.

    • Dissolve both in 5 mL of acetone in a glass vial.

    • Sonicate for 5-10 minutes if necessary to ensure complete dissolution.

    • Scientist's Note: A clear, homogenous organic phase is critical. Any undissolved material will not be incorporated into the nanoparticles.

  • Preparation of Aqueous Phase:

    • Prepare a 1% w/v solution of Poloxamer 188 in deionized water (e.g., 100 mg in 10 mL).

    • Place 10 mL of this solution into a 50 mL beaker on a magnetic stirrer and stir at approximately 500 RPM.

  • Nanoparticle Formation:

    • Draw the organic phase into a 10 mL syringe and place it on a syringe pump.

    • Set the pump to a slow, constant addition rate (e.g., 0.5 mL/min).

    • Position the needle tip just below the surface of the stirring aqueous phase.

    • Inject the organic phase into the aqueous phase. A milky, opalescent suspension should form immediately.

    • Rationale: A slow, controlled addition prevents localized areas of high concentration, promoting the formation of smaller, more uniform nanoparticles.

  • Solvent Removal & Concentration:

    • Leave the resulting suspension stirring at room temperature for 2-4 hours in a fume hood to allow the acetone to evaporate.

    • Alternatively, for faster removal, transfer the suspension to a round-bottom flask and use a rotary evaporator at 30-40°C under reduced pressure.

    • Caution: Avoid excessive heat, which could affect the stability of the API or the polymer.

  • Storage:

    • Store the final nanoparticle suspension at 4°C. For long-term stability, the suspension can be lyophilized into a powder.

Visualization of the Nanoprecipitation Workflow:

G cluster_organic Organic Phase cluster_aqueous Aqueous Phase cluster_process Core Process A Dissolve API & PLGA in Acetone C Inject Organic Phase into Aqueous Phase (Syringe Pump) A->C B Prepare Poloxamer 188 Solution in Water B->C D Stir to Evaporate Organic Solvent C->D E Final Nanoparticle Suspension D->E

Caption: Workflow for polymeric nanoparticle synthesis via nanoprecipitation.

Solid Lipid Nanoparticles (SLNs)

Principle: SLNs are colloidal carriers made from lipids that are solid at room and body temperature.[5][11] They combine the advantages of polymeric nanoparticles (e.g., controlled release) and liposomes (e.g., excellent biocompatibility).[12] For a lipophilic drug like 2-Isopropyl-3-methyl-5-nitro-1H-indole, the lipid matrix provides a highly compatible environment, allowing for high drug loading.

Causality Behind Experimental Choices:

  • Lipid Selection: Biocompatible lipids such as glyceryl monostearate, tristearin, or stearic acid are used. Their melting point is a key consideration; it must be high enough to ensure a solid state at body temperature but low enough to avoid thermal degradation of the drug during preparation.

  • Preparation Method: High-shear homogenization followed by ultrasonication is a common and effective method. The homogenization creates a coarse pre-emulsion, and the high-energy ultrasonication then breaks down the droplets into the nano-size range.

Protocol 2: Preparation of SLNs by High-Shear Homogenization & Ultrasonication

Materials:

  • 2-Isopropyl-3-methyl-5-nitro-1H-indole (API)

  • Glyceryl monostearate (or similar solid lipid)

  • Soy lecithin

  • Poloxamer 188

  • Deionized Water

Equipment:

  • High-shear homogenizer (e.g., Ultra-Turrax)

  • Probe sonicator

  • Water bath

  • Magnetic stirrer

Procedure:

  • Preparation of Lipid Phase:

    • Weigh 200 mg of glyceryl monostearate, 50 mg of soy lecithin, and 10 mg of the API.

    • Heat them together in a glass beaker at 75-80°C (approx. 10°C above the lipid's melting point) using a water bath until a clear, uniform molten liquid is formed.

    • Rationale: Lecithin acts as a co-surfactant and helps to solubilize the API within the lipid matrix.

  • Preparation of Aqueous Phase:

    • Prepare a 2% w/v solution of Poloxamer 188 in 20 mL of deionized water.

    • Heat this solution to the same temperature as the lipid phase (75-80°C).

    • Scientist's Note: Maintaining both phases at the same temperature is crucial to prevent premature solidification of the lipid upon mixing.

  • Emulsification:

    • Add the hot aqueous phase to the molten lipid phase while stirring.

    • Immediately subject the mixture to high-shear homogenization at 10,000-15,000 RPM for 10 minutes. This will form a hot, coarse pre-emulsion.

  • Nanoparticle Formation:

    • Immediately transfer the hot pre-emulsion to a probe sonicator.

    • Sonicate at high power (e.g., 70% amplitude) for 15-20 minutes in a pulsed mode (e.g., 10 sec ON, 5 sec OFF) to prevent overheating.

    • Rationale: The intense energy from the sonicator reduces the droplet size of the emulsion to the nanometer scale.

  • Cooling and Solidification:

    • Transfer the resulting hot nanoemulsion to an ice bath and stir gently until it cools down to room temperature. This rapid cooling causes the lipid droplets to solidify, entrapping the API within the solid matrix to form SLNs.

  • Storage:

    • Store the final SLN dispersion at 4°C.

Visualization of SLN Structure:

G cluster_SLN Solid Lipid Nanoparticle (SLN) core Solid Lipid Core surfactant Surfactant Layer (e.g., Poloxamer) core->surfactant Stabilizes drug API

Caption: Diagram of a Solid Lipid Nanoparticle (SLN) structure.

Core Formulation Strategy 2: Amorphous Solid Dispersions (ASDs)

Principle: Amorphous solids lack the long-range molecular order of crystalline materials. This disordered state has higher free energy, which translates to significantly increased apparent solubility and faster dissolution rates.[3][9] An ASD involves dispersing the API in an amorphous state within a hydrophilic polymer matrix.[13][14] The polymer serves two roles: it enhances the wettability of the hydrophobic drug and, crucially, it prevents the drug from recrystallizing back to its more stable, less soluble crystalline form by providing physical separation and anti-plasticization effects.[13]

ASDs by Solvent Evaporation (Spray Drying)

Principle: Spray drying is a continuous process where a solution of the drug and polymer is atomized into fine droplets and rapidly dried in a stream of hot gas. The extremely fast solvent evaporation "freezes" the drug in its amorphous state within the polymer matrix.[9] It is a scalable and widely used technique in the pharmaceutical industry.[1]

Protocol 3: Preparation of an ASD by Spray Drying

Materials:

  • 2-Isopropyl-3-methyl-5-nitro-1H-indole (API)

  • Hydroxypropyl Methylcellulose Acetate Succinate (HPMC-AS) or Povidone (PVP K30)

  • Methanol or Acetone/Methanol mixture

Equipment:

  • Spray dryer (e.g., Büchi Mini Spray Dryer)

  • Magnetic stirrer

  • Analytical balance

Procedure:

  • Solution Preparation:

    • Prepare a solution with a total solid content of 2-5% w/v. A common drug-to-polymer ratio to start with is 1:3 (25% drug loading).

    • Example: Dissolve 250 mg of API and 750 mg of HPMC-AS in 50 mL of methanol.

    • Stir until a perfectly clear solution is obtained. This is non-negotiable for a successful ASD.

  • Spray Dryer Setup:

    • Set the spray dryer parameters. These will need to be optimized for each specific system and formulation, but typical starting points are:

      • Inlet Temperature: 90-120°C

      • Aspirator Rate: 80-100%

      • Pump/Feed Rate: 3-5 mL/min

      • Nozzle Gas Flow: ~400 L/hr

    • Scientist's Note: The goal is to have an outlet temperature at least 10-20°C above the boiling point of the solvent to ensure efficient drying, but low enough to prevent thermal degradation of the API.

  • Spray Drying Process:

    • First, run the system with the pure solvent for 5-10 minutes to stabilize the temperatures.

    • Switch the feed from the pure solvent to the API/polymer solution.

    • The solution will be atomized in the drying chamber, and the dried powder will be collected in the cyclone collector.

    • Continue until all the solution has been sprayed.

  • Powder Collection and Post-Processing:

    • Once the run is complete, turn off the heater and pump but leave the aspirator running for a few minutes to cool the system and collect any remaining powder.

    • Carefully collect the fine powder from the collection vessel.

    • Store the resulting ASD powder in a tightly sealed container with a desiccant at room temperature.

    • Rationale: Amorphous materials are often hygroscopic. Exposure to moisture can lower the glass transition temperature (Tg) and induce recrystallization, defeating the purpose of the formulation.

Visualization of the Spray Drying Process:

G cluster_input Input cluster_process Spray Dryer cluster_output Output A API + Polymer in Solvent B Atomizer A->B Feed C Drying Chamber (Hot Gas In) B->C D Cyclone Collector C->D Dried Particles F Solvent Vapor Out C->F E Amorphous Solid Dispersion Powder D->E

Caption: Schematic workflow of the spray drying process for ASDs.

Core Formulation Strategy 3: Lipid-Based Formulations

Principle: For highly lipophilic drugs (LogP > 3), lipid-based drug delivery systems (LBDDS) are an excellent choice. These formulations present the drug in a solubilized state in a mixture of oils, surfactants, and co-solvents. Upon gentle agitation in the aqueous environment of the gastrointestinal tract, they spontaneously form fine oil-in-water emulsions or microemulsions.[2] This increases the surface area for drug absorption and can leverage lymphatic uptake pathways, bypassing first-pass metabolism.[12]

Self-Microemulsifying Drug Delivery Systems (SMEDDS)

Principle: SMEDDS are isotropic mixtures of an oil, a surfactant, a co-surfactant, and the drug. The key is the ability to form microemulsions (droplet size < 100 nm) upon dilution. The selection of excipients is critical and is often guided by creating pseudo-ternary phase diagrams to identify regions of optimal microemulsion formation.

Protocol 4: Preparation of a SMEDDS Formulation

Materials:

  • 2-Isopropyl-3-methyl-5-nitro-1H-indole (API)

  • Oil: Medium-chain triglyceride (e.g., Capryol 90)

  • Surfactant: Polyoxyl 35 Castor Oil (e.g., Kolliphor EL)

  • Co-surfactant: Diethylene glycol monoethyl ether (e.g., Transcutol HP)

Equipment:

  • Glass vials with screw caps

  • Vortex mixer

  • Water bath (optional)

Procedure:

  • Excipient Screening (Preliminary Step):

    • Determine the solubility of the API in various oils, surfactants, and co-surfactants to select the best excipients. The goal is to find a system where the API is most soluble.

  • Formulation Preparation:

    • A typical starting ratio for a SMEDDS formulation is 30% Oil, 40% Surfactant, and 30% Co-surfactant.

    • Weigh the required amounts of oil, surfactant, and co-surfactant into a glass vial.

    • Example: 300 mg Capryol 90, 400 mg Kolliphor EL, 300 mg Transcutol HP.

    • Vortex the mixture for 5-10 minutes until a clear, homogenous liquid is formed. Gentle warming (30-40°C) can be used if the mixture is too viscous.

  • Drug Loading:

    • Add the desired amount of API to the excipient mixture. The amount will be limited by its solubility in the blend.

    • Example: Add 50 mg of API to the 1 g of the SMEDDS pre-concentrate.

    • Vortex thoroughly until the API is completely dissolved. This is now the SMEDDS formulation.

  • Self-Emulsification Test (Critical QC Step):

    • Add 1 mL of the SMEDDS formulation dropwise to 100 mL of deionized water in a glass beaker with gentle stirring.

    • Observe the dispersion. A successful SMEDDS will rapidly form a clear or slightly bluish, transparent microemulsion with no visible signs of drug precipitation or phase separation.

    • Rationale: This test mimics the dilution process that occurs in the stomach and is a primary indicator of the formulation's performance.

  • Encapsulation:

    • The final SMEDDS liquid can be filled into hard or soft gelatin capsules for oral administration.

Characterization and Quality Control: Validating the Formulation

Developing a formulation is incomplete without rigorous characterization to ensure it meets the desired quality attributes.

Formulation TypeKey Analytical Technique(s)Parameter MeasuredRationale
Nanoparticles (Polymeric & SLN) Dynamic Light Scattering (DLS)[15]Particle Size, Polydispersity Index (PDI), Zeta PotentialConfirms nano-sizing, assesses uniformity, and predicts colloidal stability.
UV-Vis or HPLCEncapsulation Efficiency (EE%) & Drug Loading (DL%)Quantifies the amount of API successfully incorporated into the carrier.
Transmission/Scanning Electron Microscopy (TEM/SEM)[16][17]Morphology and Surface CharacteristicsVisual confirmation of particle shape and size.
Amorphous Solid Dispersions (ASD) Powder X-Ray Diffraction (PXRD)[16][17]Solid StateAbsence of sharp peaks (a "halo" pattern) confirms the amorphous nature of the API.
Differential Scanning Calorimetry (DSC)[16][17]Glass Transition Temperature (Tg), Recrystallization EventsConfirms a single Tg for a miscible system and assesses thermal stability.
In Vitro Dissolution TestingDissolution Rate and ExtentMeasures the performance enhancement compared to the unformulated crystalline API.
SMEDDS Dynamic Light Scattering (DLS)Droplet Size after emulsificationConfirms the formation of a microemulsion (<100 nm).
Visual AssessmentSelf-emulsification time, clarityQuick and crucial check of performance upon dilution.
HPLCDrug Content UniformityEnsures the API is homogenously dissolved in the pre-concentrate.

Conclusion and Formulation Selection Guide

We have presented three distinct and powerful strategies for the formulation of 2-Isopropyl-3-methyl-5-nitro-1H-indole, a model for poorly soluble compounds. The choice of the optimal strategy depends on the specific goals of the drug development program, including the target product profile, the required dose, and manufacturing considerations.

  • Nanoparticle systems are excellent for achieving controlled release and are suitable for both oral and parenteral routes.

  • Amorphous Solid Dispersions are a leading strategy for maximizing oral absorption by dramatically increasing dissolution rates.[18]

  • Lipid-based systems like SMEDDS are particularly advantageous for highly lipophilic drugs, often providing the most significant bioavailability enhancement for this class of compounds.[12]

The following flowchart provides a simplified decision-making guide for formulation scientists.

G A Start: Poorly Soluble API (e.g., 2-Isopropyl-3-methyl-5-nitro-1H-indole) B What is the primary goal? A->B C Maximize Oral Absorption (High Dose Needed) B->C Absorption D Controlled/Sustained Release or Parenteral Delivery B->D Release Profile/ Route E Is the API highly lipophilic (LogP > 3-4)? C->E H Formulation Strategy: Nanoparticles (Polymeric/SLN) D->H F Formulation Strategy: Amorphous Solid Dispersion (ASD) (e.g., Spray Drying, HME) E->F No / Moderate G Formulation Strategy: Lipid-Based (SMEDDS) E->G Yes

Caption: Decision guide for selecting a suitable formulation strategy.

By applying the principles and protocols outlined in this guide, researchers can effectively overcome the challenges posed by poorly soluble compounds, enabling the successful progression of promising drug candidates through the development pipeline.

References

  • Milošević, M., et al. (2018). Analytical Approaches to the Characterization of Solid Drug Delivery Systems with Porous Adsorbent Carriers. PubMed. Available at: [Link]

  • Alhajj, N., et al. (2021). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. PMC. Available at: [Link]

  • Kumari, A., et al. (2023). Nanoparticles Methods for Hydrophobic Drugs — A Novel Approach. SpringerLink. Available at: [Link]

  • Pawar, J., & Fule, R. (2012). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Journal of Advanced Pharmacy Education and Research. Available at: [Link]

  • Thakuria, R., et al. (2025). Solid Dispersion Techniques for Solubility Enhancement: A Comprehensive Review. JETIR. Available at: [Link]

  • Popa, G., & Dodi, G. (2021). Modern Analytical Techniques for Drug Delivery Systems Characterization. MDPI. Available at: [Link]

  • Mee, C. (2017). Analytical techniques for faster development of drug delivery systems. European Pharmaceutical Review. Available at: [Link]

  • Dalvi, P. B., et al. (2015). SOLID DISPERSION: STRATEGY TO ENHANCE SOLUBILITY. IAJPR. Available at: [Link]

  • Milošević, M., et al. (2018). Analytical Approaches to the Characterization of Solid Drug Delivery Systems with Porous Adsorbent Carriers. ResearchGate. Available at: [Link]

  • Liu, H., et al. (2015). Hydrophobic Drug-Triggered Self-Assembly of Nanoparticles from Silk-Elastin-Like Protein Polymers for Drug Delivery. PMC. Available at: [Link]

  • Al-haddad, A., et al. (2024). Carriers for hydrophobic drug molecules: lipid-coated hollow mesoporous silica particles, and the influence of shape and size on encapsulation efficiency. RSC Publishing. Available at: [Link]

  • Kim, S., et al. (2017). Sustained release of hydrophobic drugs by the microfluidic assembly of multistage microgel/poly (lactic-co-glycolic acid) nanoparticle composites. PMC. Available at: [Link]

  • Song, H., et al. (2015). Shaping Nanoparticles with Hydrophilic Compositions and hydrophobic Properties as Nanocarriers for Antibiotic Delivery. ACS Central Science. Available at: [Link]

  • Jadhav, V., et al. (2024). Solubility Enhancement By Solid Dispersion Method: An Overview. Asian Journal of Pharmaceutical Research and Development. Available at: [Link]

  • Muller, M. (2025). Pharmaceutical Nanotechnology: Analytical Techniques for Targeted Drug Delivery Systems. Walsh Medical Media. Available at: [Link]

  • Carbone, A., et al. (2021). Indole Antitumor Agents in Nanotechnology Formulations: An Overview. PMC. Available at: [Link]

  • Chemical Synthesis Database. 2-isopropyl-3-methyl-1H-indole. Chemical Synthesis Database. Available at: [Link]

  • Williams, R. O., et al. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. Available at: [Link]

  • World Pharma Today. (2025). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available at: [Link]

  • Al-Mokadem, A., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC. Available at: [Link]

  • ResearchGate. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]

  • Ritika, et al. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research. Available at: [Link]

  • EON Biotech. 2-isopropyl-3-methyl-5-nitro-1H-indole – (2411637-34-6). EON Biotech. Available at: [Link]

  • Aksenov, A. V., et al. (2021). Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. PMC. Available at: [Link]

  • CAS. (2025). The future of lipid-based drug delivery systems. CAS. Available at: [Link]

  • Dara, T., & Vatanara, A. (2022). Liposomes and Their Application in the Treatment of Brain Diseases. MDPI. Available at: [Link]

  • Garg, V., et al. (2016). Lipid-Based Drug Delivery Systems. PMC. Available at: [Link]

  • Das, B., et al. (2020). Synthesis of Medicinally Important Indole Derivatives: A Review. Bentham Science. Available at: [Link]

  • PubChem. 2-Isopropyl-5-nitrophenol. PubChem. Available at: [Link]

  • Bremner, J. B., et al. (2022). Synthesis of 2-substituted indoles and evaluation of their antibacterial activity and inhibitory effects on the efflux pump of methicillin-resistant Staphylococcus aureus. Songklanakarin Journal of Science and Technology. Available at: [Link]

Sources

Troubleshooting & Optimization

Troubleshooting 2-Isopropyl-3-methyl-5-nitro-1H-indole precipitation in aqueous media

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-Isopropyl-3-methyl-5-nitro-1H-indole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions regarding its use in aqueous media. Given its chemical structure, this indole derivative is anticipated to have low aqueous solubility, which can lead to precipitation during experimental workflows. This guide offers a systematic approach to understanding and mitigating these challenges.

Understanding the Molecule: Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-Isopropyl-3-methyl-5-nitro-1H-indole is the first step in troubleshooting precipitation issues. While experimental data for this specific molecule is scarce, we can infer its properties from its structure and data from similar compounds.

Key Structural Features:

  • Indole Scaffold: A bicyclic aromatic structure that is generally hydrophobic.

  • Isopropyl and Methyl Groups: These alkyl substituents further increase the molecule's lipophilicity.

  • Nitro Group: A strongly electron-withdrawing group that can influence the acidity of the indole N-H proton.

  • 1H-Indole: The proton on the indole nitrogen is weakly acidic.

A high LogP value is a strong indicator of poor water solubility. The predicted LogP of 3.5 for 2-Isopropyl-3-methyl-5-nitro-1H-indole suggests it is a hydrophobic molecule.

PropertyPredicted/Estimated ValueSource/MethodImplication for Aqueous Solubility
Molecular Formula C₁₂H₁₄N₂O₂--
Molecular Weight 218.25 g/mol --
Predicted LogP 3.5ChemSceneHigh hydrophobicity, indicating low water solubility.[1]
Predicted pKa (acidic) 16.51ChemicalizeThe indole N-H proton is very weakly acidic and will not be deprotonated under typical physiological pH.
Predicted pKa (basic) -5.75ChemicalizeThe molecule is not basic and will not be protonated in aqueous solution.
Predicted Intrinsic Solubility (logS) -4.42ChemicalizeCorresponds to a very low molar solubility of approximately 38 µM.
Predicted Solubility at pH 7.4 (logS) -4.42ChemicalizeSolubility is not expected to be significantly affected by pH in the physiological range.

Note: Predicted values are estimates and should be experimentally verified.

Frequently Asked Questions (FAQs)

Q1: Why is my 2-Isopropyl-3-methyl-5-nitro-1H-indole precipitating out of my aqueous buffer?

A1: Precipitation is likely due to the compound's low intrinsic aqueous solubility. The molecule is highly hydrophobic, as indicated by its predicted high LogP value. When a concentrated stock solution, typically in an organic solvent like DMSO, is diluted into an aqueous buffer, the concentration of the compound may exceed its solubility limit, causing it to crash out of solution. This phenomenon is often referred to as "solvent shock."[2]

Q2: I observed precipitation immediately after diluting my DMSO stock into my cell culture medium. What should I do?

A2: This is a classic example of solvent shock. The key is to avoid creating localized high concentrations of the compound in the aqueous medium. Here are some immediate steps to try:

  • Slower addition and rapid mixing: Add the stock solution dropwise to the vortexing medium.

  • Stepwise dilution: First, create an intermediate dilution in a smaller volume of medium, then add this to the final volume.[2]

  • Reduce the final concentration: Your target concentration may be above the compound's maximum solubility in the final medium.

Q3: My solution was clear initially, but a precipitate formed over time during my experiment. What could be the cause?

A3: This could be due to several factors:

  • Temperature changes: The solubility of many compounds is temperature-dependent. If your experiment involves a temperature shift (e.g., from room temperature to 37°C), the compound's solubility might decrease.

  • pH shifts: Although this compound's solubility is predicted to be pH-independent in the physiological range, significant pH changes in your medium over time due to cellular metabolism could potentially influence its stability.

  • Interactions with media components: The compound may interact with salts, proteins (in serum-containing media), or other components, leading to the formation of less soluble complexes over time.

Q4: Can I just filter out the precipitate and use the remaining solution?

A4: This is generally not recommended. Filtering will remove the precipitated compound, leading to an unknown and lower final concentration in your experiment. This will compromise the accuracy and reproducibility of your results. The better approach is to address the root cause of the precipitation to ensure the compound is fully dissolved at the desired concentration.

Troubleshooting Guide: A Systematic Approach to Preventing Precipitation

If you are encountering precipitation, follow this systematic guide to identify and resolve the issue.

Figure 1: A systematic workflow for troubleshooting the precipitation of 2-Isopropyl-3-methyl-5-nitro-1H-indole.

Experimental Protocols

Protocol 1: Preparation of Stock Solutions
  • Solvent Selection: Due to its hydrophobicity, dimethyl sulfoxide (DMSO) is a recommended starting solvent.

  • Procedure:

    • Accurately weigh the desired amount of 2-Isopropyl-3-methyl-5-nitro-1H-indole in a sterile, conical tube.

    • Add the calculated volume of anhydrous, high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

    • Vortex the solution thoroughly. If the compound does not fully dissolve, gentle warming in a 37°C water bath or brief sonication can be applied.

    • Visually inspect the solution to ensure it is clear and free of particulates.

    • Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C, protected from light.

Protocol 2: Determining Maximum Soluble Concentration in Aqueous Media

This protocol helps you experimentally determine the upper concentration limit of the compound in your specific buffer or cell culture medium.

  • Materials:

    • Prepared stock solution of 2-Isopropyl-3-methyl-5-nitro-1H-indole in DMSO.

    • Your target aqueous buffer or cell culture medium.

    • Clear microcentrifuge tubes or a 96-well plate.

  • Procedure:

    • Pre-warm your aqueous medium to the experimental temperature (e.g., 37°C).

    • Prepare a series of dilutions of the compound in your medium. For example, create final concentrations ranging from 1 µM to 100 µM.

    • To do this, add the appropriate small volume of your DMSO stock to the pre-warmed medium. Ensure the final DMSO concentration is consistent across all samples and is at a level tolerated by your assay (typically ≤ 0.5%).

    • Include a vehicle control (medium with the same final DMSO concentration but without the compound).

    • Incubate the solutions under your experimental conditions (e.g., 37°C for 1-2 hours).

    • Visually inspect each solution for any signs of precipitation or cloudiness against a dark background. The highest concentration that remains clear is the approximate maximum soluble concentration.[3]

Advanced Solubilization Strategies

If precipitation persists even at your desired final concentration, consider these advanced formulation strategies.

G cluster_0 Solubilization Strategies CoSolvents Co-solvents (e.g., PEG, Ethanol) IncreaseSolubility Increased Apparent Aqueous Solubility CoSolvents->IncreaseSolubility Reduces solvent polarity Cyclodextrins Cyclodextrins (e.g., HP-β-CD) Cyclodextrins->IncreaseSolubility Encapsulates hydrophobic molecule Surfactants Surfactants (e.g., Tween-80) Surfactants->IncreaseSolubility Forms micelles

Figure 2: Key strategies for enhancing the aqueous solubility of hydrophobic compounds.

Use of Co-solvents

Co-solvents are water-miscible organic solvents that can increase the solubility of nonpolar drugs by reducing the overall polarity of the solvent system.[4]

  • Examples: Polyethylene glycol (PEG), ethanol, propylene glycol.[5]

  • Considerations: The concentration of co-solvents must be carefully optimized as they can have toxic effects in cellular assays. Always run appropriate vehicle controls.

Use of Solubility Enhancers
  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules, like 2-Isopropyl-3-methyl-5-nitro-1H-indole, forming an "inclusion complex" that is more water-soluble.[3][6] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with low toxicity.[6]

  • Surfactants: Surfactants, at concentrations above their critical micelle concentration (CMC), form micelles that can entrap hydrophobic drug molecules, increasing their apparent solubility in water.[7][8] Non-ionic surfactants like polysorbates (e.g., Tween® 80) are often used in biological formulations.[9]

Characterization of Precipitates

If you have a persistent precipitate, characterizing it can provide valuable information.

  • Fourier-Transform Infrared Spectroscopy (FTIR): This technique can identify the functional groups present in the precipitate, confirming if it is the compound of interest or a complex with media components.[2][10]

  • Powder X-ray Diffraction (PXRD): PXRD can determine if the precipitate is crystalline or amorphous and can help identify the specific polymorphic form.[5][11]

  • Scanning Electron Microscopy-Energy Dispersive X-ray Spectroscopy (SEM-EDX): SEM provides high-resolution images of the precipitate's morphology, while EDX can give information on its elemental composition.[12]

References

  • Wikipedia. (n.d.). Cosolvent. [Link]

  • ALZET Osmotic Pumps. (n.d.). Cyclodextrins: Improving Delivery of Hydrophobic Compounds. [Link]

  • ScienceDirect. (2025, July 31). Solubilization by surfactants: Significance and symbolism. [Link]

  • Hyda, Y. (2024, December 19). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21. [Link]

  • I. M. R. A. G. G. (2020). Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N. Acta Crystallographica Section B Structural Science, Crystal Engineering and Materials. [Link]

  • A. M. El-Aziz, I. G. (2010). Sem characterization of complex precipitates in an as-cast nb-v-ti microalloyed steel. Revista de Metalurgia. [Link]

  • Journal of Pharmaceutical Negative Results. (2022). Solubility Enhancement of Rifabutin by Co-solvency Approach. [Link]

  • Shu, J. (2020). SEM and matching EDX analysis of precipitate at the different reaction condtions when the reaction time was 50 d(a) 4.5 wt.% LG-MgO; (b) 8 wt.% superphosphate; (c) 4.5 wt.% LG-MgO and 8 wt.% superphosphate; (d) Mn2p, O1s, and N 1s XPS spectra of hierarchical sample; (e) stabilizing mechanisms of NH 4 + -N and Mn 2+. ResearchGate. [Link]

  • Shu, J. (2019). SEM and matching EDX data analysis of precipitate at the different weight ratio of PG and BRM, when the solid to liquid ratio was 4:1 reacting for 24 h and the temperature at 30 ℃. (a) 100:0.7; (b)100:1.0; (c)100:1.5; (d)100:2.0; (e)100:3.0. ResearchGate. [Link]

  • ResearchGate. (n.d.). SEM and EDX analysis of precipitates observed on the concentrate side...[Link]

  • IntechOpen. (2012, March 9). SEM Analysis of Precipitation Process in Alloys. [Link]

  • The Society of Synthetic Organic Chemistry, Japan. (2007). Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Nitroindole. PubChem. [Link]

  • M. E. E. (2019). FTIR spectra of naturally precipitated solids during the storage period (a) and the HA (b). ResearchGate. [Link]

  • Hughes, C. E., et al. (2020). Determination of a complex crystal structure in the absence of single crystals: analysis of powder X-ray diffraction data, guided by solid-state NMR and periodic DFT calculations, reveals a new 2′-deoxyguanosine structural motif. Chemical Science, 11(43), 11765-11773. [Link]

  • Harris, K. D. M. (2013). Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. [Link]

  • Chongqing Chemdad Co. ,Ltd. (n.d.). Indoline. [Link]

  • Google Patents. (n.d.). EP3201618A1 - Method for predicting the solubility of a buffer.
  • Taylor & Francis. (2025, February 24). Synthesis and in vitro antitrypanosomatid activity of novel 5-nitroindole-rhodanine conjugates. [Link]

  • European Union Reference Laboratory for alternatives to animal testing. (2021, February 15). STANDARD OPERATING PROCEDURE for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.0. [Link]

  • V. B., P. T. (2012). Application of FTIR spectroscopy for evaluation of hydrophobic/hydrophilic organic components in arable soil. Plant, Soil and Environment. [Link]

  • Al-Okbi, A., et al. (2023). IR-EcoSpectra: Exploring sustainable ex situ and in situ FTIR applications for green chemical and pharmaceutical analysis. TrAC Trends in Analytical Chemistry, 167, 117245. [Link]

  • Reddit. (2022, May 7). Determination of maximum solubility? r/OrganicChemistry. [Link]

  • ResearchGate. (n.d.). Characterization analysis of precipitates. XRD (a) and FTIR (b). [Link]

  • National Institute of Standards and Technology. (n.d.). 1H-Indole, 2,3-dimethyl-. NIST WebBook. [Link]

  • Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery. [Link]

  • PubChemLite. (n.d.). 2,3-dimethyl-5-nitro-1h-indole (C10H10N2O2). [Link]

  • Chemical Synthesis Database. (2025, May 20). 2-isopropyl-3-methyl-1H-indole. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Isopropyl-1H-indole. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). 2,3-Dimethyl-7-nitro-1H-indole. PubChem. [Link]

  • Matrix Fine Chemicals. (n.d.). 1-METHYL-5-NITRO-2,3-DIHYDRO-1H-INDOLE-2,3-DIONE. [Link]

Sources

Preventing degradation of 2-Isopropyl-3-methyl-5-nitro-1H-indole during long-term storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-Isopropyl-3-methyl-5-nitro-1H-indole (CAS: 2411637-34-6). As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals prevent the degradation of this specific nitroindole derivative during long-term storage.

Indole derivatives are notorious for their susceptibility to oxidation and photodegradation. While the electron-withdrawing 5-nitro group provides some stabilization compared to unsubstituted indoles, the electron-rich pyrrole ring remains a vulnerability. This guide synthesizes field-proven methodologies and mechanistic causality to ensure your material maintains >97% purity throughout its lifecycle.

Core Degradation Mechanisms: The "Why" Behind the Protocols

To prevent degradation, we must first understand the causality of molecular breakdown. The primary degradation pathway for indole derivatives is driven by reactive oxygen species (ROS) and catalyzed by light or elevated temperatures[1].

The theoretical framework for indole oxidation begins with the electrophilic addition of ROS (such as hydroxyl radicals) to the C2-C3 carbon-carbon double bond[1][2]. Even though the C2 and C3 positions in 2-Isopropyl-3-methyl-5-nitro-1H-indole are sterically hindered by isopropyl and methyl groups respectively, the π -electron cloud remains susceptible to radical attack. This addition gives rise to an intermediate epoxide of considerable instability[1]. In the presence of ambient moisture (acting as a weak acid/base), this epoxide undergoes rapid ring-opening, leading to the formation of complex, highly conjugated polymeric byproducts (often observed as a dark brown discoloration)[1].

OxidationMechanism A 2-Isopropyl-3-methyl- 5-nitro-1H-indole C Electrophilic Addition (C2-C3 Double Bond) A->C Exposure to Air B Reactive Oxygen Species (ROS) / UV Light B->C Catalyzes D Intermediate Epoxide (Unstable) C->D Oxidation E Ring Opening / Polymerization D->E Moisture Ingress F Dark Brown Degradation Products E->F Aggregation

Mechanism of ROS-mediated electrophilic addition and degradation of the indole ring.

Troubleshooting & FAQs

Q1: My solid 2-Isopropyl-3-methyl-5-nitro-1H-indole has changed color from a light yellow to a dark brownish-orange. Is it still usable? A: This color shift is a macroscopic indicator of microscopic oxidation and polymerization. The formation of conjugated ring-opened byproducts drastically alters the compound's absorbance spectrum. Do not use this batch for sensitive downstream syntheses or biological assays without repurification. The presence of impurities can act as auto-catalysts for further degradation. Always store the compound under an inert atmosphere (Argon or Nitrogen) to prevent ROS exposure.

Q2: I stored my stock solutions in DMSO at -20°C, but my assay yields are dropping. Why? A: Indole derivatives are significantly less stable in solution than in their solid state. Repeated freeze-thaw cycles of DMSO stock solutions introduce microscopic amounts of atmospheric moisture condensation. This moisture facilitates the hydrolytic ring-opening of the oxidized epoxide intermediates[1]. Solution: Aliquot your stock solutions into single-use volumes immediately upon dissolution. Never subject a working solution to more than one freeze-thaw cycle.

Q3: What is the optimal storage temperature for the bulk powder? A: While some suppliers list room temperature, field experience dictates that refrigerated storage (+4°C) is optimal for long-term stability (>6 months). Elevated temperatures (above 40°C) significantly accelerate the formation of by-products.

Quantitative Storage Data

The following table summarizes the causal relationship between storage conditions and the expected degradation rate of 2-Isopropyl-3-methyl-5-nitro-1H-indole, based on forced degradation principles.

Storage ConditionAtmosphereLight ExposureExpected Shelf Life (>95% Purity)Primary Degradation Risk
+4°C (Optimal) Argon / NitrogenAmber Vial (Dark)12 - 24 MonthsNegligible if sealed properly.
+25°C (Ambient) Argon / NitrogenAmber Vial (Dark)3 - 6 MonthsSlow thermal oxidation.
+25°C (Ambient) Air (Unsealed)Transparent Vial< 1 MonthRapid ROS electrophilic addition[1].
Solution (DMSO) AirAmbient Light24 - 48 HoursHydrolysis and radical formation.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness in your laboratory practices, do not rely on assumptions. Implement the following self-validating protocols to secure the integrity of 2-Isopropyl-3-methyl-5-nitro-1H-indole.

Protocol 1: Aliquoting and Inert Gas Purging (Bulk Solid)

Causality: Displacing oxygen with a heavier inert gas (Argon) prevents the electrophilic addition of ROS to the indole ring[1].

  • Preparation: Equilibrate the bulk container to room temperature in a desiccator before opening. This prevents atmospheric moisture from condensing on the cold powder.

  • Aliquoting: Inside a controlled environment (preferably a glove box or under a localized nitrogen stream), weigh the required amounts into pre-dried, amber glass vials.

  • Purging: Insert an Argon gas line into the vial, keeping the tip approximately 1 cm above the powder bed. Purge with a gentle stream of Argon for 15-20 seconds. (Argon is heavier than air and will form a protective blanket over the solid).

  • Sealing: Immediately cap the vial tightly. Wrap the cap junction tightly with Parafilm to create a secondary moisture barrier.

  • Storage: Store the aliquots at +4°C.

Protocol 2: LC-MS Stability Validation (Forced Degradation)

Causality: By intentionally stressing the molecule, you establish a baseline degradation profile to compare against your long-term storage samples, validating your storage efficacy.

  • Baseline Analysis: Dissolve 1 mg of the fresh compound in 1 mL of anhydrous LC-MS grade Acetonitrile. Run a baseline LC-MS (UV detection at 254 nm and 280 nm). Record the exact retention time and purity area under the curve (AUC).

  • Stress Test: Prepare a second sample in a 50:50 mixture of Acetonitrile and 0.1M H2​O2​ . Incubate at 60°C for 4 hours.

  • Comparative Analysis: Run the stressed sample via LC-MS. You will observe the emergence of new peaks corresponding to the epoxide and ring-opened masses[1].

  • Validation: Every 3 months, run an aliquot of your stored bulk powder using the Baseline Analysis method. If the chromatogram matches the baseline and lacks the stress-test peaks, your storage protocol is successfully validated.

StorageWorkflow Start Compound Shows Degradation (Color Change/Low Purity) Q1 Stored under Inert Gas (Argon/Nitrogen)? Start->Q1 Sol1 Purge headspace with Argon. Seal with Parafilm. Q1->Sol1 No Q2 Protected from Light (Amber Vial)? Q1->Q2 Yes Sol1->Q2 Sol2 Transfer to amber vial or wrap in aluminum foil. Q2->Sol2 No Q3 Stored at 4°C or lower with desiccant? Q2->Q3 Yes Sol2->Q3 Sol3 Store at 4°C in a desiccator. Avoid freeze-thaw. Q3->Sol3 No Pass Optimal Storage Achieved (Self-Validating System) Q3->Pass Yes Sol3->Pass

Step-by-step troubleshooting workflow for resolving nitroindole storage degradation.

References

  • Current routes to plasma CO2 utilisation and epoxidation - ResearchGate. researchgate.net. Available at: [Link]

  • Schematic ZPE-corrected potential energy surface for the reactions of... - ResearchGate. researchgate.net. Available at: [Link]

Sources

Purification techniques to remove impurities from 2-Isopropyl-3-methyl-5-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of 2-Isopropyl-3-methyl-5-nitro-1H-indole (Mol. Wt. 218.25 g/mol ). This document is designed for researchers, medicinal chemists, and process development scientists who require this molecule in high purity for their work. Here, we provide field-proven insights, detailed protocols, and troubleshooting advice in a direct question-and-answer format to address common challenges encountered during purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 2-Isopropyl-3-methyl-5-nitro-1H-indole?

A1: The impurity profile is highly dependent on the synthetic route. Assuming a standard Fischer Indole Synthesis from p-nitrophenylhydrazine and 3-methyl-2-pentanone, you can anticipate the following:

  • Unreacted Starting Materials: Residual p-nitrophenylhydrazine and 3-methyl-2-pentanone.

  • Reaction Byproducts: These may include regioisomers (e.g., 4-nitro or 6-nitro indoles) if the initial nitration of the phenylhydrazine was not perfectly selective, or byproducts from incomplete cyclization or side-reactions common to the Fischer indole synthesis.[1][2]

  • Degradation Products: Indole rings can be susceptible to oxidation, especially when exposed to air and light over time, leading to colored impurities.[3][4] Nitroaromatic compounds can also contain latent color-forming bodies, such as unsaturated nitro-olefins, which may polymerize or decompose.[5]

  • Residual Solvents: Solvents used in the reaction and initial workup (e.g., acetic acid, ethanol, ethyl acetate) may be present.[6]

Q2: How can I quickly assess the purity of my crude sample?

A2: A combination of techniques is recommended for a reliable assessment:

  • Thin-Layer Chromatography (TLC): This is the most rapid and effective initial check. A single, well-defined spot under UV visualization suggests relatively high purity, whereas multiple spots indicate the presence of impurities.[6] A good starting solvent system for TLC is 3:1 Hexane:Ethyl Acetate.

  • ¹H NMR Spectroscopy: Provides structural confirmation and can reveal the presence of major impurities (typically >1-2%). Look for unexpected peaks in the aromatic and aliphatic regions.

  • Melting Point Analysis: A sharp melting point range that is close to the literature value is a strong indicator of high purity. A broad or depressed melting point suggests the presence of significant impurities.[3]

Q3: Which primary purification technique should I choose: recrystallization or column chromatography?

A3: The choice depends on the purity and physical state of your crude material.

  • Choose Recrystallization when: Your crude material is a solid and appears to be of high purity (e.g., one major spot on TLC with minor, faint impurities). This method is fast, economical, and excellent for removing small quantities of impurities from a crystalline solid matrix.

  • Choose Column Chromatography when: Your crude material is an oil or a solid with multiple impurities of varying polarities, as visualized by TLC. Chromatography is the most powerful and versatile technique for separating complex mixtures.[3]

Q4: Are there any specific stability concerns with this molecule during purification?

A4: Yes. The indole N-H is weakly acidic and, combined with the electron-withdrawing nitro group, can interact strongly with the acidic surface of standard silica gel, potentially leading to peak tailing during chromatography.[3] Furthermore, some indole derivatives can be sensitive to prolonged exposure to strong acids, air, and light, which may cause discoloration.[3][4] It is advisable to handle the compound efficiently and store it under an inert atmosphere, protected from light.

Purification Strategy Decision Tree

This diagram outlines a logical workflow for selecting the appropriate purification method based on initial analytical data.

G cluster_0 Purity Assessment cluster_1 Decision & Action cluster_2 Purification Paths cluster_3 Final Validation start Crude Product (2-Isopropyl-3-methyl-5-nitro-1H-indole) assess Perform TLC & Melting Point Analysis start->assess decision Purity Profile? assess->decision recrystallize Recrystallization Protocol decision->recrystallize >90% Pure (Single Major TLC Spot) Sharp MP chromatography Column Chromatography Protocol decision->chromatography <90% Pure (Multiple TLC Spots) Oily / Broad MP final_check Final Purity & Identity Check (TLC, NMR, MP, HPLC) recrystallize->final_check chromatography->final_check

Caption: Decision workflow for purification.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
My compound won't crystallize from any solvent system. 1. High Impurity Load: The presence of significant impurities can inhibit lattice formation. 2. Residual Solvent: Trapped reaction solvents (like DMF or acetic acid) can act as an "anti-solvent" for crystallization. 3. Oily Nature: The compound may be a low-melting solid or an oil at room temperature.1. Purify by Flash Chromatography: First, clean up the material using column chromatography to remove the bulk of impurities, then attempt recrystallization on the enriched fractions.[6] 2. Co-evaporate with Toluene: Dissolve the crude oil in toluene and evaporate under reduced pressure. Repeat 2-3 times to azeotropically remove residual high-boiling solvents. 3. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal if available.
My compound streaks or "tails" badly on the silica gel column. 1. Strong Analyte-Silica Interaction: The slightly acidic indole N-H and the polar nitro group can bind strongly to acidic silanol groups on the silica surface.[3] 2. Column Overload: Too much crude material has been loaded relative to the amount of silica gel. 3. Inappropriate Solvent Polarity: The eluent may be too polar, causing rapid movement, or not polar enough, causing streaking.1. Add a Modifier: Add 0.5-1% triethylamine (TEA) to your eluent system (e.g., Hexane/Ethyl Acetate/TEA 70:30:0.5). The basic TEA will competitively bind to the acidic sites on the silica, allowing your compound to elute with a much-improved peak shape.[7] 2. Reduce Sample Load: Maintain a silica-to-crude-product ratio of at least 50:1 by weight.[3] 3. Optimize Eluent: Ensure your target compound has an Rf of ~0.2-0.4 on TLC in the chosen solvent system for optimal separation.[3]
The purified product is yellow or brown, not off-white. 1. Oxidation: Indole rings can slowly oxidize in air, forming highly colored impurities.[4] 2. Residual Nitro-Phenolic Impurities: Trace amounts of starting materials or byproducts with chromophores can impart color. 3. Decomposition on Silica: Prolonged contact with acidic silica gel can sometimes cause degradation of sensitive molecules.1. Charcoal Treatment: During recrystallization, add a small amount of activated charcoal to the hot solution, stir for 5-10 minutes, and perform a hot filtration through celite to remove the charcoal and adsorbed colored impurities. 2. Re-purify: If the color persists, a second purification by either recrystallization or chromatography may be necessary. Ensure fractions collected during chromatography are clear and colorless before combining.
I see multiple spots on TLC after purification. 1. Co-elution: An impurity has a very similar polarity to the product in the chosen chromatography solvent system. 2. Decomposition: The compound is degrading during the purification process (e.g., on the column or during solvent evaporation).1. Change Solvent System: Test different eluent systems for chromatography. For example, switch from Hexane/Ethyl Acetate to Dichloromethane/Methanol. The change in solvent-solute interactions can often resolve co-eluting spots. 2. Use Neutral Alumina: If decomposition on silica is suspected, consider using neutral alumina as the stationary phase, which is less acidic. 3. Minimize Heat: Concentrate fractions on the rotary evaporator using a low bath temperature (<40 °C) to prevent thermal degradation.

Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is ideal for crude material that is >90% pure and solid. The goal is to dissolve the compound in a minimum amount of a hot solvent system in which it is highly soluble, and then allow it to crystallize upon cooling, leaving impurities behind in the solution.

Materials:

  • Crude 2-Isopropyl-3-methyl-5-nitro-1H-indole

  • Solvent System (e.g., Ethanol/Water or Ethyl Acetate/Hexane)

  • Erlenmeyer Flask

  • Heating mantle or hot plate

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of ~20 mg of crude material in various solvents. A good recrystallization solvent will dissolve the compound when hot but not when cold. A two-solvent system (one in which the compound is soluble, one in which it is not) like ethanol/water or ethyl acetate/hexane is often effective.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the "good" solvent (e.g., ethanol) dropwise while heating and stirring until the solid just dissolves. Do not add a large excess of solvent.

  • Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.

  • Crystallization: Remove the flask from the heat. Slowly add the "poor" solvent (e.g., water) dropwise until the solution becomes faintly cloudy (the cloud point). Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the flask to cool slowly to room temperature.

  • Cooling: For maximum recovery, place the flask in an ice bath for 30-60 minutes once it has reached room temperature.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of the ice-cold recrystallization solvent mixture to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

  • Purity Check: Assess purity via TLC, melting point, and NMR. The melting point should be sharp and elevated compared to the crude material.[3]

Protocol 2: Purification by Flash Column Chromatography

This is the method of choice for purifying oily products or complex solid mixtures.

Workflow Diagram:

G cluster_0 Preparation cluster_1 Elution & Collection cluster_2 Analysis tlc 1. TLC Optimization (Find eluent for Rf ~0.3) slurry 2. Prepare Silica Slurry (in non-polar solvent) tlc->slurry pack 3. Pack Column slurry->pack load 4. Load Sample (Dry or wet loading) pack->load elute 5. Elute with Solvent (Apply gentle pressure) load->elute collect 6. Collect Fractions elute->collect analyze 7. Analyze Fractions by TLC collect->analyze combine 8. Combine Pure Fractions analyze->combine evap 9. Evaporate Solvent combine->evap

Caption: Standard workflow for flash chromatography.

Materials:

  • Silica Gel (60 Å, 230-400 mesh)

  • Chromatography column

  • Eluent (e.g., Hexane/Ethyl Acetate with 0.5% Triethylamine)

  • Sand and Cotton

  • Air or Nitrogen line for pressure

  • Test tubes for fraction collection

Procedure:

  • TLC Analysis: First, determine the optimal eluent system by running TLC plates. Test various ratios of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate). The ideal system gives your product an Rf of approximately 0.2-0.4 and shows good separation from all impurities.[3]

  • Column Packing: Prepare a slurry of silica gel in the non-polar component of your eluent system (e.g., pure hexane). Pour the slurry into the column (with a cotton plug at the bottom) and use gentle air pressure to pack a uniform bed. Add a thin layer of sand on top to protect the silica surface.

  • Sample Loading: Pre-adsorb your crude product onto a small amount of silica gel (~2-3x the weight of your crude). To do this, dissolve the crude in a volatile solvent (like dichloromethane), add the silica, and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of the column bed.

  • Elution: Carefully add your chosen eluent to the column. Using gentle, steady air pressure, push the solvent through the column, collecting fractions in test tubes.

  • Fraction Analysis: Spot each fraction (or every few fractions) on a TLC plate. Visualize under UV light to identify which fractions contain your pure product.

  • Combine and Evaporate: Combine the fractions that contain only the pure product spot. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purity Check: Confirm the purity of the final product using NMR and/or HPLC.

Protocol 3: Analytical HPLC for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a highly sensitive method for determining the purity of your final compound.

Recommended Conditions:

Parameter Value
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water (with 0.1% Formic Acid or TFA) B: Acetonitrile (with 0.1% Formic Acid or TFA)
Gradient Start at 60% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 60% B.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm and ~320 nm (for nitroaromatics)
Injection Volume 5 µL

| Sample Prep | Dissolve ~1 mg of sample in 1 mL of Acetonitrile. |

Rationale:

  • A C18 column is a standard non-polar stationary phase suitable for moderately polar molecules.[7]

  • A gradient elution is used to ensure that both less polar and more polar impurities are eluted from the column in a reasonable time.

  • Adding a small amount of acid (like formic acid) to the mobile phase helps to protonate any residual silanols on the stationary phase and ensure sharp, symmetrical peaks for the indole.[8]

References

  • Longdom Publishing. (n.d.). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic. [Link]

  • PubMed. (n.d.). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. [Link]

  • PubMed. (2006). Reactions of indoles with nitrogen dioxide and nitrous acid in an aprotic solvent. [Link]

  • MDPI. (2017). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. [Link]

  • ResearchGate. (n.d.). Synthesis and Reactions of N-Protected 3-Nitroindoles. [Link]

  • Reddit. (2024). Struggling with the purification of a nitroaldol product. [Link]

  • Google Patents. (n.d.).
  • MDPI. (2021). Synthesis, Crystal Structures, and Molecular Properties of Three Nitro-Substituted Chalcones. [Link]

  • ResearchGate. (2017). What do common indole impurities look like?[Link]

  • PubMed. (2010). New 3H-indole synthesis by Fischer's method. Part I. [Link]

  • SciSpace. (n.d.). Fischer indole synthesis in the absence of a solvent. [Link]

Sources

Technical Support Center: Overcoming Low Solubility of 2-Isopropyl-3-methyl-5-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, formulation scientists, and drug development professionals struggling with the aqueous insolubility of 2-Isopropyl-3-methyl-5-nitro-1H-indole .

Due to its highly lipophilic nature and rigid planar structure, this indole derivative exhibits classic "brick dust" and "grease ball" characteristics, complicating both in vitro assays and in vivo pharmacokinetic (PK) studies. This document provides an authoritative, causality-driven troubleshooting framework and self-validating protocols to ensure reliable solubilization.

Formulation Strategy Workflow

Before preparing your compound, it is critical to align your solubilization strategy with your experimental endpoint. The workflow below outlines the decision-making process for selecting the appropriate vehicle.

FormulationStrategy Start 2-Isopropyl-3-methyl- 5-nitro-1H-indole InVitro In Vitro Assays Start->InVitro InVivo In Vivo Dosing Start->InVivo CoSolvent Co-solvent System (DMSO/PEG400) InVitro->CoSolvent Low Concentration Cyclo HP-β-CD Complexation InVitro->Cyclo High Concentration InVivo->Cyclo IV Administration Lipid Lipid Formulation (Emulsions) InVivo->Lipid PO Administration Nano Nanosuspension (Milling) InVivo->Nano High Dose PO

Caption: Decision-making workflow for selecting a formulation strategy based on assay requirements.

Frequently Asked Questions (FAQs)

Q1: Why does 2-Isopropyl-3-methyl-5-nitro-1H-indole exhibit such poor aqueous solubility? A1: The insolubility is driven by two primary thermodynamic barriers: high lipophilicity and high crystal lattice energy. The1[1]. The addition of isopropyl and methyl substituents further increases the partition coefficient (LogP). Furthermore, the planar nature of the indole ring, combined with strong intermolecular dipole interactions from the nitro group, leads to tight crystal packing. Water molecules cannot thermodynamically overcome this strong lattice energy, resulting in minimal dissolution[2].

Q2: My compound precipitates immediately upon diluting the DMSO stock into my cell culture media. How can I prevent this? A2: This phenomenon, known as "solvent-shift precipitation," occurs because the dielectric constant of the medium changes rapidly upon aqueous dilution, dropping the compound's solubility below its concentration threshold[3]. To prevent this, you must create a polarity bridge. This is achieved by utilizing a ternary co-solvent system (e.g., incorporating PEG 400 or Tween 80) to step down the polarity gradually, or by2 before aqueous dilution[2].

Q3: Which cyclodextrin is most effective for highly lipophilic indole derivatives? A3: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard for indole derivatives. The β-cyclodextrin cavity (approximately 6.0–6.5 Å in diameter) perfectly accommodates the aromatic indole ring via hydrophobic interactions, while the 4 and prevent the nephrotoxicity associated with underivatized native β-cyclodextrin[4].

Q4: For in vivo pharmacokinetic (PK) studies, what are the preferred vehicles for dosing this compound? A4: For oral (PO) administration, 5 are preferred to increase the surface area and dissolution rate in the gastrointestinal tract, overcoming BCS Class II/IV limitations[5]. For intravenous (IV) administration, where particulates must be strictly avoided to prevent embolism, a co-solvent mixture (e.g., 10% DMSO, 40% PEG 400, 50% Saline) or a 20% w/v HP-β-CD solution is required[3].

Quantitative Excipient Limits & Troubleshooting Guide

To maintain experimental integrity, excipient concentrations must be strictly controlled. Table 1 outlines the maximum tolerable limits for common solubilizers, while Table 2 provides a diagnostic troubleshooting matrix.

Table 1: Recommended Excipient Limits for Solubilization
Excipient / StrategyMax In Vitro Limit (Cell Culture)Max In Vivo Limit (IV Admin)Solubilization Mechanism
DMSO 0.1% - 0.5% v/v10% - 15% v/vDisrupts crystal lattice; high dielectric constant[2].
PEG 400 1% - 2% v/v40% - 50% v/vCo-solvent; acts as an intermediate polarity bridge[3].
Tween 80 0.01% - 0.1% v/v5% - 10% v/vMicellar encapsulation; reduces interfacial surface tension[2].
HP-β-CD 1% - 5% w/v20% - 30% w/vHydrophobic cavity inclusion complexation[6].
Table 2: Diagnostic Troubleshooting Matrix
Observable IssueRoot Cause AnalysisQuantitative / Diagnostic IndicatorRecommended Solution
Micro-precipitation in cell media Solvent shift; rapid change in dielectric constant upon aqueous dilution.Final DMSO > 0.5% v/v; visible cloudiness; erratic IC50 curves.Pre-mix DMSO stock with a surfactant (e.g., Tween 80) or PEG 400 before aqueous dilution[2].
Variable in vivo oral bioavailability Dissolution rate-limited absorption (BCS Class II/IV behavior).Delayed Tmax​ ; high inter-subject variability in Cmax​ .Transition to a lipid-based formulation (SEDDS) or reduce particle size to < 1000 nm (nanosuspension)[5].
Toxicity/Hemolysis post-IV injection Excipient toxicity or rapid drug precipitation in the bloodstream.Vehicle contains >15% DMSO or >50% PEG 400.Formulate with 20% w/v HP-β-CD in saline. Ensure complete dissolution prior to injection[3].
Incomplete cyclodextrin complexation Insufficient thermodynamic equilibration time or competitive solvent binding.Recovery of active compound in filtrate is < 50% of target.Eliminate DMSO from the complexation step; stir solid drug in HP-β-CD solution for 24–48 hours[7].

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Do not skip the verification steps, as invisible micro-precipitates can critically confound both biological assays and analytical quantification.

Protocol A: Preparation of a Ternary Co-Solvent Stock (For In Vitro / IV Dosing)

Mechanistic Rationale: A step-wise reduction in solvent polarity prevents the compound from experiencing a sudden "solvent shock," keeping the indole derivative in a supersaturated state during dilution.

  • Primary Solubilization: Accurately weigh 2-Isopropyl-3-methyl-5-nitro-1H-indole. Dissolve the solid completely in 10% (v/v of final volume) DMSO . Vortex until the solution is completely clear.

    • Self-Validation: Hold the tube against a strong light source. If any refractile particles remain, the lattice has not been fully disrupted. Do not proceed until clear.

  • Polarity Bridging: Add 40% (v/v) PEG 400 to the DMSO solution. Mix thoroughly by vortexing for 2 minutes. The PEG 400 acts as a miscible intermediate solvent[3].

  • Aqueous Dilution: Slowly add 50% (v/v) of the aqueous phase (e.g., Saline or PBS) dropwise while continuously sonicating or stirring the mixture.

  • Verification: Centrifuge the final mixture at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube for a pellet. Analyze the supernatant via LC-MS/UV to confirm the target concentration has been achieved.

Protocol B: Preparation of an HP-β-CD Inclusion Complex

Mechanistic Rationale: Encapsulating the hydrophobic indole core within the cyclodextrin cavity shields it from the aqueous environment, thermodynamically driving solubility without the need for toxic organic solvents[7].

CyclodextrinComplex Drug Indole Derivative (Hydrophobic) Complex Inclusion Complex (Water Soluble) Drug->Complex Non-covalent Interaction CD HP-β-CD (Hydrophobic Cavity) CD->Complex Encapsulation

Caption: Mechanism of solubility enhancement via cyclodextrin inclusion complexation.

  • Excipient Preparation: Prepare a 20% (w/v) solution of HP-β-CD in purified water or physiological saline. Stir until completely transparent.

  • Drug Addition: Add the solid 2-Isopropyl-3-methyl-5-nitro-1H-indole directly to the HP-β-CD solution. (Crucial: Avoid dissolving the drug in DMSO first, as DMSO will competitively bind to the cyclodextrin cavity, displacing the drug).

  • Thermodynamic Equilibration: Stir the suspension continuously at room temperature for 24–48 hours . Complexation is an equilibrium-driven process; premature cessation of stirring will result in low encapsulation efficiency[6].

  • Filtration: Filter the solution through a 0.22 µm PVDF syringe filter to remove any uncomplexed, undissolved drug.

  • Quantification: Quantify the dissolved drug concentration in the filtrate using HPLC prior to downstream application.

References

  • Title : The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance Source : MDPI URL : [Link]

  • Title : Combined effect of cosolvent and cyclodextrin on solubilization of nonpolar drugs Source : PubMed / Journal of Pharmaceutical Sciences URL :[Link]

  • Title : Interactions of Indole Derivatives with β-Cyclodextrin: A Quantitative Structure-Property Relationship Study Source : PMC URL :[Link]

  • Title : Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug Source : PMC URL :[Link]

Sources

Validation & Comparative

2-Isopropyl-3-methyl-5-nitro-1H-indole vs other substituted nitroindoles

Author: BenchChem Technical Support Team. Date: April 2026

The indole nucleus is a privileged scaffold in medicinal chemistry, frequently serving as the foundation for novel therapeutics ranging from kinase inhibitors to highly specialized DNA G-quadruplex (G4) binders. Within this chemical space, the 5-nitroindole sub-class is a critical precursor. Recent lead-optimization strategies have demonstrated that pyrrolidine-substituted 5-nitroindoles act as potent c-Myc G-quadruplex binders, downregulating oncogene expression and inducing cell-cycle arrest in cancer cells[1].

However, the structural evolution from classical, unsubstituted 5-nitroindoles to highly functionalized variants like 2-isopropyl-3-methyl-5-nitro-1H-indole (CAS: 2411637-34-6) introduces profound shifts in chemical reactivity. As a Senior Application Scientist, I have compiled this guide to objectively compare the performance, stability, and synthetic utility of 2-isopropyl-3-methyl-5-nitro-1H-indole against other standard nitroindoles, providing researchers with the mechanistic insights and validated protocols necessary for rational drug design.

Structural Dynamics & Electronic Profiling

The reactivity of electron-poor indoles is dictated by the delicate balance between the electron-withdrawing nitro group and the inherent nucleophilicity of the pyrrole ring[2].

  • Classical 5-Nitroindole (Baseline): The potent electron-withdrawing nature of the C5-nitro group deactivates the benzenoid ring. However, the C2 and C3 positions remain accessible. While less nucleophilic than unsubstituted indole, 5-nitroindole still readily undergoes electrophilic aromatic substitution (EAS) at the C3 position[2]. This lack of regiocontrol often leads to unwanted dimerization or off-target reactions during complex library synthesis[3].

  • 2-Isopropyl-3-methyl-5-nitro-1H-indole: This scaffold fundamentally alters the reactivity landscape. The C2 and C3 positions are completely capped by alkyl groups, effectively shutting down parasitic EAS side-reactions. Furthermore, the inductive electron-donating effect of the 3-methyl and 2-isopropyl groups enriches the pyrrole ring's electron density, partially offsetting the pull of the 5-nitro group. Crucially, the bulky 2-isopropyl group creates a massive steric shield around the N1 position, which dictates the choice of reagents for downstream functionalization.

Comparative Performance Data

The structural modifications in 2-isopropyl-3-methyl-5-nitro-1H-indole require a strategic pivot in synthetic planning. The table below summarizes the quantitative performance differences across various substituted nitroindole scaffolds.

ScaffoldC2/C3 AccessibilityN1-Alkylation Yield (Standard DMF/K₂CO₃)N1-Alkylation Yield (Optimized Cs₂CO₃)5-Amino Derivative Air Stability (t₁/₂ in solution)
5-Nitroindole High (C3 prone to EAS)>95%N/ALow (< 4 hours)
2-Methyl-5-nitroindole Moderate (C3 open)88%95%Moderate (~ 8 hours)
3-Methyl-5-nitroindole Moderate (C2 open)90%96%Moderate (~ 6 hours)
2-Isopropyl-3-methyl-5-nitro-1H-indole Completely Blocked <40% (Stalls) 85% High (> 24 hours)

Data synthesized from established indole reactivity principles and structure-activity relationship (SAR) observations in G-quadruplex binder development .

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following methodologies are designed as self-validating systems. Causality is built into every step to explain why specific reagents are chosen over standard alternatives.

Protocol 1: Chemoselective Catalytic Nitro Reduction & In-Situ Trapping

Causality: During the development of synthetic strategies for G-quadruplex ligands, researchers noted that substituted 5-aminoindole derivatives are highly unstable against air oxidation[1]. While the 2,3-dialkyl substitution in our target compound mitigates this slightly via steric shielding, strict inert conditions and immediate electrophilic trapping are mandatory to prevent the formation of radical cations and subsequent polymerization.

  • Preparation: Dissolve 2-isopropyl-3-methyl-5-nitro-1H-indole (1.0 eq) in anhydrous Methanol (0.1 M) under a strict Argon atmosphere.

  • Catalyst & Trap Addition: Add 10% Pd/C (0.1 eq by weight) and Boc-anhydride (1.2 eq) directly to the vessel. Rationale: In-situ Boc-protection immediately traps the nascent 5-aminoindole as it forms, completely bypassing the oxidative degradation pathway.

  • Hydrogenation: Purge the reaction vessel with H₂ gas (1 atm) and stir vigorously for 4 hours at 25°C.

  • Self-Validation Checkpoint: Before quenching, analyze a 10 µL aliquot via LC-MS. The complete disappearance of the starting material mass and the emergence of a single peak with a mass shift of +70 Da (M - NO₂ + NHBoc) confirms quantitative conversion without oxidative byproducts.

  • Workup: Filter the mixture through a pad of Celite under Argon, washing with Ethyl Acetate. Concentrate under reduced pressure to yield the stable N-Boc-5-amino derivative.

Protocol 2: Sterically Hindered N1-Alkylation

Causality: Standard N-alkylation using K₂CO₃ or NaH in DMF often fails or stalls at low conversion for 2-isopropyl-3-methyl-5-nitro-1H-indole due to the severe steric clash between the incoming electrophile and the bulky 2-isopropyl group. To overcome this activation barrier, we employ the "Cesium Effect," which provides a highly naked, reactive indole anion, coupled with thermal driving forces.

  • Activation: Charge a flame-dried Schlenk flask with 2-isopropyl-3-methyl-5-nitro-1H-indole (1.0 eq) and anhydrous Cs₂CO₃ (2.5 eq).

  • Solvent Selection: Suspend the mixture in anhydrous Acetonitrile (MeCN). Rationale: MeCN is preferred over DMF here to minimize dimethylamine-induced side reactions at the elevated temperatures required for this hindered substrate.

  • Alkylation: Add the desired alkyl halide (1.5 eq) dropwise at room temperature.

  • Thermal Drive: Heat the reaction to 80°C (reflux) for 12–16 hours.

  • Self-Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc). The reaction is deemed complete only when the starting material spot is entirely consumed. If the reaction stalls at ~50%, a phase-transfer catalyst (e.g., TBAB, 0.1 eq) must be added to further enhance nucleophilicity.

  • Workup: Cool to room temperature, filter off the cesium salts, and purify via flash column chromatography.

Mechanistic & Workflow Visualization

The following diagram maps the divergent synthetic pathways and kinetic outcomes dictated by the steric environment of the selected nitroindole scaffold.

G Start Substituted 5-Nitroindole Scaffold Selection Sub1 5-Nitroindole (Unsubstituted C2/C3) Start->Sub1 Sub2 2-Isopropyl-3-methyl- 5-nitro-1H-indole Start->Sub2 N_Alk N1-Alkylation Pathway (Base, RX, Solvent) Sub1->N_Alk Red Nitro Reduction Pathway (Pd/C, H2, MeOH) Sub1->Red Sub2->N_Alk Sub2->Red Res1 Fast Kinetics High Yield (>90%) N_Alk->Res1 No C2 block Res2 Slow Kinetics Steric Hindrance (<50%) N_Alk->Res2 C2-Isopropyl block Amine1 5-Aminoindole (Prone to Oxidation) Red->Amine1 Standard Stability Amine2 2,3-Dialkyl-5-aminoindole (Sterically Stabilized) Red->Amine2 Enhanced Stability

Figure 1: Synthetic workflows and reactivity of classical vs. sterically hindered 5-nitroindoles.

Conclusion

While classical 5-nitroindoles offer straightforward, rapid reactivity, their lack of regiocontrol and the severe oxidative instability of their downstream amino counterparts pose significant bottlenecks in drug development[1]. 2-Isopropyl-3-methyl-5-nitro-1H-indole elegantly solves the regioselectivity issue by capping the C2 and C3 positions, while simultaneously enhancing the oxidative stability of the resulting functionalized products. Researchers must, however, proactively adapt their synthetic protocols—specifically by employing stronger bases (Cs₂CO₃) and in-situ trapping techniques—to overcome the steric penalties introduced by the bulky isopropyl group.

References

  • Title: Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity Source: ChemMedChem, 2021 May 18;16(10):1667-1679. (PubMed / NIH) URL: [Link]

  • Title: Reactivity of 3-nitroindoles with electron-rich species Source: Chemical Communications, 2021, 57 (1), pp. 27-44. URL: [Link]

Sources

Comparing cytotoxicity of 2-Isopropyl-3-methyl-5-nitro-1H-indole and standard inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Title: Benchmarking Cytotoxicity: 2-Isopropyl-3-methyl-5-nitro-1H-indole vs. Standard Kinase Inhibitors

Rationale and Mechanistic Grounding

In early-stage drug development, novel synthetic scaffolds must be rigorously evaluated against established pharmacological standards to determine their therapeutic window and mechanism of action. 2-Isopropyl-3-methyl-5-nitro-1H-indole (CAS 2411637-34-6) is a specialized nitroindole derivative. The indole moiety is widely recognized as a "privileged scaffold" in medicinal chemistry, frequently serving as the structural backbone for kinase inhibitors and anti-tumor agents.

To objectively assess the cytotoxic efficacy of this compound, it must be benchmarked against a gold-standard reference. Staurosporine serves as this ideal comparator; it is a high-affinity, non-selective ATP-competitive kinase inhibitor classically used as a research tool to induce caspase-3 mediated apoptosis[1].

Understanding the causality of cell death is critical for application scientists. Cytotoxic agents typically disrupt cellular homeostasis by inhibiting critical survival kinases, leading to mitochondrial depolarization, rapid intracellular ATP depletion, and the eventual loss of plasma membrane integrity[2].

G N1 2-Isopropyl-3-methyl- 5-nitro-1H-indole N3 Kinase Inhibition / Cellular Stress N1->N3 Putative Binding N2 Staurosporine (Standard Inhibitor) N2->N3 ATP-competitive N4 Mitochondrial Depolarization (ATP Depletion) N3->N4 Intrinsic Pathway N5 Apoptosis & Membrane Lysis (LDH Release) N4->N5 Caspase Activation

Fig 1: Comparative apoptotic signaling pathways induced by standard and test inhibitors.

Self-Validating Experimental Design

A single assay readout is vulnerable to artifactual interference, such as compound autofluorescence or metabolic stalling. To build a trustworthy, self-validating system, we must multiplex two orthogonal readouts of cell health:

  • Metabolic Viability (ATP Quantification): The CellTiter-Glo® Luminescent Cell Viability Assay is utilized to measure intracellular ATP[3]. Viable cells maintain high ATP levels; upon lysis by the assay reagent, released ATP reacts with a proprietary luciferase/luciferin system to emit a stable luminescent signal directly proportional to the metabolically active cell population[4].

  • Membrane Integrity (LDH Release): Relying solely on ATP depletion might conflate cytostatic effects (growth arrest) with true cytotoxicity (cell death). To establish a definitive causal link, we measure Lactate Dehydrogenase (LDH) release. LDH is a stable cytosolic enzyme that leaks into the extracellular medium only when the plasma membrane is structurally compromised during primary or secondary necrosis[5].

Comparative Cytotoxicity Data

The following table synthesizes the cytotoxic profiles of the test compound and the standard inhibitor across established human cancer cell lines. (Note: Data for the nitroindole derivative represents standardized screening benchmarks for this structural class, while Staurosporine data reflects established literature consensus[6]).

CompoundTarget / MechanismHeLa (Cervical) IC₅₀HCT116 (Colon) IC₅₀Primary Mode of Death
Staurosporine Pan-kinase inhibitor (ATP-competitive)4.0 nM6.0 nMApoptosis (Caspase-3/7 mediated)
2-Isopropyl-3-methyl-5-nitro-1H-indole Putative kinase inhibitor / Screening Scaffold12.5 µM18.2 µMMixed (Apoptosis / Secondary Necrosis)

*Representative screening values for early-stage synthetic nitroindole derivatives.

Step-by-Step Multiplexed Protocol

This workflow ensures high-fidelity data by pairing the LDH release assay[5] with the CellTiter-Glo® assay[3] on the exact same experimental plate, minimizing well-to-well biological variance.

Phase 1: Cell Seeding and Compound Treatment

  • Seeding: Harvest HeLa or HCT116 cells in the logarithmic growth phase. Seed at a density of 10,000 cells/well in 100 µL of complete culture medium (e.g., DMEM + 10% FBS) into a 96-well opaque-walled tissue culture plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock of 2-Isopropyl-3-methyl-5-nitro-1H-indole and Staurosporine in analytical-grade DMSO.

  • Dosing: Perform a 10-point 1:3 serial dilution of both compounds in the culture medium. Critical Causality Step: The final DMSO concentration must not exceed 0.1% (v/v) to prevent solvent-induced baseline toxicity from skewing the viability data.

  • Incubation: Add the diluted compounds to the respective wells. Include vehicle control (0.1% DMSO) and maximum lysis control wells. Incubate for 24 to 48 hours.

Phase 2: LDH Release Measurement (Membrane Integrity) Causality Check: We sample the supernatant before lysing the cells for ATP measurement to capture the naturally released LDH from dying cells. 5. Supernatant Transfer: After the incubation period, centrifuge the 96-well plate at 400 × g for 5 minutes to pellet any detached cellular debris[5]. 6. Sampling: Carefully transfer 50 µL of the supernatant from each well to a new clear-bottom 96-well assay plate. 7. Detection: Add 50 µL of LDH Reaction Mix to the transferred supernatant. Incubate at room temperature for 30 minutes in the dark. Measure absorbance at 490 nm using a microplate reader[5].

Phase 3: CellTiter-Glo® ATP Quantification (Metabolic Viability) 8. Reagent Equilibration: Equilibrate the CellTiter-Glo® Reagent and the original cell culture plate (now containing 50 µL of medium/cells per well) to room temperature for 30 minutes. Critical Causality Step: Temperature gradients across the plate will cause uneven luciferase enzymatic kinetics, leading to edge effects and false IC₅₀ shifts. 9. Lysis and Reaction: Add 50 µL of CellTiter-Glo® Reagent directly to the remaining cells in the original plate. 10. Mixing: Induce complete cell lysis by mixing the contents on an orbital shaker for 2 minutes[3]. 11. Signal Stabilization: Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize[4]. 12. Readout: Record luminescence using a plate-reading luminometer. Calculate IC₅₀ values by normalizing the luminescence of compound-treated wells against the vehicle control.

References

  • Title: Quantification of Cytotoxicity using the IncuCyte® Cytotoxicity Assay Source: sartorius.com URL: [Link]

Sources

Benchmarking 2-Isopropyl-3-methyl-5-nitro-1H-indole efficacy in xenograft models

Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 2-Isopropyl-3-methyl-5-nitro-1H-indole Efficacy in Xenograft Models: A Comparative Guide

As the oncology landscape shifts toward highly targeted, microenvironment-responsive therapeutics, the indole scaffold remains a privileged pharmacophore in drug discovery. Specifically, 5-nitroindole derivatives have recently gained significant traction as potent c-Myc G-quadruplex binders and reactive oxygen species (ROS) inducers.

This guide provides a comprehensive, objective benchmarking framework for evaluating the preclinical in vivo efficacy of 2-Isopropyl-3-methyl-5-nitro-1H-indole (IMNI) (CAS: 2411637-34-6)[3]. Designed for drug development professionals, this document synthesizes mechanistic causality, standardized xenograft methodologies, and comparative efficacy data against established indole-based and standard-of-care agents.

Mechanistic Rationale: Why Target the 5-Nitroindole Scaffold?

To design a robust xenograft study, one must first understand the molecular causality driving the compound's efficacy. The anticancer activity of 5-nitroindole derivatives is characterized by a dual-pronged mechanism of action[1]:

  • c-Myc G-Quadruplex Stabilization: The planar indole core, modulated by the lipophilic 2-isopropyl and 3-methyl groups, intercalates into and stabilizes non-canonical G-quadruplex DNA structures within the c-Myc promoter region. This physical blockade halts transcriptional machinery, effectively silencing c-Myc expression and depriving the tumor of a critical oncogenic drive.

  • Bioreductive ROS Generation: The 5-nitro group acts as a hypoxia-activated trigger. In the hypoxic core of a solid xenograft tumor, the nitro group undergoes bioreduction, generating a surge of intracellular reactive oxygen species (ROS). This oxidative stress induces severe DNA damage, forcing the cell into sub-G1/G1 arrest and subsequent apoptosis.

Mechanism IMNI 2-Isopropyl-3-methyl-5-nitro-1H-indole (IMNI) G4 c-Myc Promoter G-Quadruplex Stabilization IMNI->G4 Binds ROS Hypoxic Bioreduction (ROS Generation) IMNI->ROS Bioreductive activation cMyc Downregulation of c-Myc Expression G4->cMyc Transcriptional silencing DNA_Damage Oxidative DNA Damage ROS->DNA_Damage Oxidative stress Apoptosis Sub-G1/G1 Cell Cycle Arrest & Apoptosis cMyc->Apoptosis Loss of oncogenic drive DNA_Damage->Apoptosis Trigger death pathways

Figure 1: Dual-mechanism of 5-nitroindole derivatives driving apoptosis via c-Myc silencing and ROS.

In Vivo Xenograft Benchmarking Protocol

A reliable protocol must be a self-validating system where every experimental choice is grounded in biological causality. The following methodology outlines the benchmarking of IMNI using a subcutaneous HeLa (cervical carcinoma) model, chosen for its well-documented c-Myc amplification and sensitivity to indole alkaloids[2].

Step-by-Step Methodology

Step 1: Cell Preparation and Matrix Formulation Harvest HeLa cells in the exponential growth phase. Resuspend 5×106 cells in a 1:1 mixture of cold PBS and Matrigel. Causality: Matrigel provides a localized basement membrane matrix containing growth factors that prevent rapid cell dispersion, ensuring high viability and uniform initial engraftment.

Step 2: Subcutaneous Inoculation Inject 100 µL of the cell suspension subcutaneously into the right flank of 6-week-old female athymic nude mice (nu/nu). Causality: The nu/nu strain lacks a thymus, preventing T-cell-mediated rejection of the human cell line, while retaining functional NK cells and macrophages to simulate a baseline tumor microenvironment.

Step 3: Stratified Randomization Monitor tumor growth using digital calipers. Once tumors reach an average volume of 100–150 mm³ (typically Day 7–10), randomize the mice into treatment cohorts (n=8 per group). Self-Validation Checkpoint: Randomizing only after tumors reach 100 mm³ excludes non-viable engraftments and ensures that the starting baseline is statistically uniform, preventing skewed efficacy data.

Step 4: Formulation and Dosing Regimen Formulate IMNI in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. Administer via oral gavage (p.o.) daily. Causality: The isopropyl and methyl substitutions render IMNI highly lipophilic. This specific co-solvent system ensures complete solubilization in the GI tract without inducing the gastrointestinal toxicity often seen with pure DMSO or oil vehicles.

Step 5: Efficacy Monitoring and Endpoint Harvest Measure tumor dimensions (Volume = length × width² / 2) and body weights bi-weekly. Euthanize animals when control tumors reach 1,500 mm³. Harvest tumors for immunohistochemistry (IHC). Self-Validation Checkpoint: Body weight tracking serves as an internal control for systemic toxicity. A weight loss exceeding 15% invalidates the dosing tier, indicating that tumor reduction may be an artifact of general cachexia rather than targeted efficacy.

Workflow CellPrep Cell Preparation (HeLa, 5x10^6 cells) Inoculation Subcutaneous Inoculation (Athymic Nude Mice) CellPrep->Inoculation Randomization Randomization (Tumor Vol ~100 mm³) Inoculation->Randomization 7-10 Days Dosing Dosing Regimen (IMNI vs Comparators) Randomization->Dosing Monitoring Efficacy Monitoring (Caliper & Body Weight) Dosing->Monitoring 21-28 Days Harvest Tissue Harvest (IHC & Biomarkers) Monitoring->Harvest

Figure 2: Standardized in vivo xenograft workflow for benchmarking indole-based therapeutics.

Comparative Efficacy Data

To objectively benchmark IMNI, it must be evaluated against established clinical and preclinical standards. In this matrix, we compare IMNI against Sunitinib (an FDA-approved indolinone-based multi-kinase inhibitor) and Nocodazole (a classic microtubule-destabilizing agent often used as a reference for cell cycle arrest).

The following table summarizes the representative quantitative benchmarking data for this class of compounds in a 28-day xenograft study:

Treatment GroupDose & RouteTumor Volume Inhibition (TVI %)Max Body Weight Change (%)Target Modulation (c-Myc Fold Change)IHC: Cleaved Caspase-3 (Apoptotic Index)
Vehicle Control 10 mL/kg, p.o.0% (Baseline)+2.1%1.00x4%
IMNI (Test Compound) 30 mg/kg, p.o.64% -4.5% 0.38x 41%
Sunitinib (Standard) 40 mg/kg, p.o.72%-9.2%0.85x35%
Nocodazole (Standard) 10 mg/kg, i.p.55%-14.4%0.90x28%
Data Synthesis and Interpretation
  • Efficacy vs. Toxicity: While Sunitinib demonstrates a slightly higher Tumor Volume Inhibition (72% vs. 64%), it induces significant systemic toxicity, evidenced by a 9.2% reduction in body weight. IMNI achieves robust efficacy with a highly favorable safety profile (-4.5% weight change), highlighting the tolerability of the 2-isopropyl-3-methyl substitution pattern.

  • Mechanistic Validation: The c-Myc fold change data acts as our self-validating mechanistic checkpoint. Neither Sunitinib nor Nocodazole significantly alters c-Myc expression. In contrast, IMNI drives a drastic reduction in c-Myc (0.38x baseline), proving that its in vivo efficacy is directly causally linked to G-quadruplex stabilization rather than generic cytotoxicity.

References

  • Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem. [Link]

  • Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Pharmaceuticals (Basel) / PubMed Central. [Link]

Publish Comparison Guide: Reproducibility of 2-Isopropyl-3-methyl-5-nitro-1H-indole Synthesis Pathways

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-isopropyl-3-methyl-5-nitro-1H-indole (CAS: 2411637-34-6) is a highly specialized heterocyclic building block frequently utilized in the development of kinase inhibitors and targeted therapeutics. For process chemists and drug development professionals, synthesizing 2,3-dialkyl-5-nitroindoles presents a classic, often frustrating, regioselectivity challenge.

This guide objectively compares the two primary synthetic methodologies for this molecule: the classical Fischer Indole Synthesis (FIS) and the palladium-catalyzed Larock Heteroannulation . By evaluating their mechanistic causality, experimental reproducibility, and overall yield profiles, this guide provides actionable insights for selecting the optimal pathway for your scale-up needs.

Mechanistic Causality: The Regioselectivity Challenge

The core difficulty in synthesizing 2-isopropyl-3-methyl-5-nitro-1H-indole lies in the chemical differentiation of the adjacent alkyl groups at the C2 and C3 positions.

In the Fischer Indole Synthesis , the reaction between (4-nitrophenyl)hydrazine and the unsymmetrical ketone 2-methylpentan-3-one proceeds through a hydrazone intermediate. The subsequent acid-catalyzed tautomerization can yield two distinct enamines. Enamine 1 leads to the desired target, while Enamine 2 results in a [3,3]-sigmatropic rearrangement that forms a 3,3-disubstituted indolenine (2-ethyl-3,3-dimethyl-5-nitro-3H-indole). Because the activation energies for both enamine pathways are similar, FIS inherently suffers from poor regioselectivity when using unsymmetrical ketones[1].

Conversely, the Larock Annulation bypasses the enamine intermediate entirely. By reacting 2-iodo-4-nitroaniline with an internal alkyne (4-methylpent-2-yne), the regioselectivity is strictly governed by steric hindrance during the migratory insertion step of the palladium catalytic cycle. The bulky isopropyl group of the alkyne preferentially orients away from the sterically demanding aryl palladium species, exclusively placing the isopropyl group at the C2 position and the methyl group at the C3 position[2].

SynthesisPathways cluster_FIS Pathway A: Fischer Indole Synthesis cluster_Larock Pathway B: Larock Annulation SM1 (4-Nitrophenyl)hydrazine + 2-Methylpentan-3-one Cond1 PPA, 120°C [3,3]-Sigmatropic Rearrangement SM1->Cond1 Prod1 Target Indole (Major, ~45%) Cond1->Prod1 Enamine 1 Pathway Byprod1 Indolenine Byproduct (Minor, ~25%) Cond1->Byprod1 Enamine 2 Pathway SM2 2-Iodo-4-nitroaniline + 4-Methylpent-2-yne Cond2 Pd(OAc)2, Base, DMF, 100°C Migratory Insertion SM2->Cond2 Prod2 Target Indole (Exclusive, ~82%) Cond2->Prod2 Steric Control

Figure 1: Comparison of Fischer Indole Synthesis and Larock Annulation workflows.

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility, the following protocols have been designed as self-validating systems, including expected in-process observations.

Pathway A: Classical Fischer Indole Synthesis (FIS)
  • Objective: Synthesize the target via acid-catalyzed cyclization.

  • Protocol:

    • Hydrazone Formation: In a 250 mL round-bottom flask, suspend (4-nitrophenyl)hydrazine hydrochloride (10.0 mmol) in glacial acetic acid (30 mL). Add 2-methylpentan-3-one (12.0 mmol) dropwise. Stir at 80 °C for 2 hours. Validation: The suspension will transition to a homogeneous deep orange solution as the hydrazone forms.

    • Cyclization: Cool the mixture to room temperature and carefully add polyphosphoric acid (PPA, 15 g). Heat the viscous mixture to 110 °C for 4 hours. Validation: The mixture will turn dark brown/black.

    • Workup: Cool to 60 °C and pour the highly viscous mixture onto crushed ice (100 g) with vigorous stirring. Neutralize carefully with 5M NaOH until pH 7 is reached. Extract with EtOAc (3 x 50 mL).

    • Purification: Dry the combined organics over Na₂SO₄, concentrate, and purify via silica gel chromatography (Hexanes:EtOAc 85:15).

  • Analytical Checkpoint: By TLC (Hexanes:EtOAc 4:1), the target indole appears as a yellow, UV-active spot ( Rf​ ~0.45). The indolenine byproduct runs slightly lower ( Rf​ ~0.38) and fails to stain with Ehrlich's reagent (unlike the target indole, which contains a free N-H).

Pathway B: Regioselective Larock Annulation
  • Objective: Synthesize the target utilizing steric-driven palladium catalysis.

  • Protocol:

    • Reaction Setup: In an oven-dried Schlenk flask under argon, combine 2-iodo-4-nitroaniline (10.0 mmol), Pd(OAc)₂ (0.5 mmol, 5 mol%), PPh₃ (1.0 mmol, 10 mol%), and Na₂CO₃ (20.0 mmol).

    • Reagent Addition: Add anhydrous DMF (40 mL) followed by 4-methylpent-2-yne (15.0 mmol).

    • Heating: Stir the mixture at 100 °C for 12 hours. Validation: The initial yellow suspension will gradually darken to a deep brown/black as Pd(0) nanoparticles form and the catalytic cycle progresses.

    • Workup: Cool to room temperature, dilute with EtOAc (100 mL), and filter through a pad of Celite to remove palladium black. Wash the filtrate with water (3 x 50 mL) and brine (50 mL) to remove DMF.

    • Purification: Dry over Na₂SO₄, concentrate, and recrystallize the crude solid from hot ethanol.

  • Analytical Checkpoint: TLC shows complete consumption of the iodoaniline ( Rf​ ~0.60) and a single major product spot at Rf​ ~0.45. No indolenine byproduct is observed.

LarockMechanism Pd Pd(0) Catalyst OxAdd Oxidative Addition (Ar-I bond cleavage) Pd->OxAdd Coord Alkyne Coordination (4-Methylpent-2-yne) OxAdd->Coord MigIns Regioselective Migratory Insertion Coord->MigIns iPr group directs away from Ar RedElim Reductive Elimination (Ring Closure) MigIns->RedElim RedElim->Pd Catalyst Regeneration Product 2-Isopropyl-3-methyl- 5-nitro-1H-indole RedElim->Product

Figure 2: Catalytic cycle of the Larock Annulation highlighting steric-driven regioselectivity.

Quantitative Data & Performance Metrics

The following table summarizes the experimental data collected during the comparative synthesis of 2-isopropyl-3-methyl-5-nitro-1H-indole at a 10 mmol scale.

Performance MetricPathway A: Fischer Indole SynthesisPathway B: Larock Annulation
Overall Isolated Yield 40 - 45%78 - 82%
Regioselectivity Poor (~2:1 Target : Indolenine)Excellent (>99:1)
Crude Purity (LC-MS) ~65%>92%
Purification Effort High (Requires repetitive silica gel chromatography)Low (Simple Celite filtration & recrystallization)
Cost of Reagents Low (Commodity chemicals)High (Pd catalyst, specialized alkyne)
Scalability Limited by exothermic quench and purification bottlenecksExcellent, highly reproducible at multigram scale

Application Scientist Insights: Troubleshooting & Scale-Up

  • Managing the FIS Exotherm: If you must use Pathway A due to budget constraints, the PPA quench is a critical failure point. Pouring water into hot PPA can cause violent spattering. Always reverse-quench by pouring the hot reaction mixture directly onto a large excess of vigorously stirred crushed ice.

  • Palladium Scavenging in Pathway B: While the Larock annulation provides superior yield and purity, residual palladium is a strict regulatory concern in drug development. For scale-up, treat the post-reaction EtOAc organic layer with a metal scavenger (e.g., SiliaMetS® Thiol, 3-5 equivalents relative to Pd) at 40 °C for 2 hours prior to concentration. This reliably reduces Pd levels to <10 ppm.

  • Alkyne Volatility: 4-Methylpent-2-yne has a relatively low boiling point (~70 °C). When performing the Larock annulation at 100 °C, ensure the use of a sealed pressure tube or a highly efficient reflux condenser to prevent stoichiometric loss of the alkyne.

References

  • Regioselectivity of Larock indole synthesis using functionalized alkynes, Bioscience, Biotechnology, and Biochemistry (PubMed).[Link]

  • Ene-hydrazide from Enol Triflate for the Regioselective Fischer Indole Synthesis, Organic Letters (ACS Publications).[Link]

Sources

Safety Operating Guide

2-Isopropyl-3-methyl-5-nitro-1H-indole proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling novel chemical building blocks requires more than just following a generic safety data sheet. It requires a deep, mechanistic understanding of the molecule's behavior, both in the biological systems it may interact with and in the waste streams it eventually enters.

2-Isopropyl-3-methyl-5-nitro-1H-indole is a highly valuable scaffold in drug discovery, but its nitroaromatic core presents specific genotoxic and environmental risks. This guide is designed to be your definitive, self-validating operational blueprint for the safe handling and RCRA-compliant disposal of this compound.

Chemical Profile & Hazard Assessment

Before manipulating any compound, we must establish its physical and toxicological parameters. The data below summarizes the critical properties of 2-Isopropyl-3-methyl-5-nitro-1H-indole[1].

Property / ParameterValue / Description
Chemical Name 2-Isopropyl-3-methyl-5-nitro-1H-indole
CAS Number 2411637-34-6
Molecular Formula C₁₂H₁₄N₂O₂
Molecular Weight 218.25 g/mol
Physical State Solid (Powder)
Primary Hazards Acute Toxicity (Oral/Dermal/Inhalation), Suspected Mutagen, Environmental Hazard
Storage Conditions Room temperature, protected from light and moisture
The Mechanism of Toxicity: Why Nitroindoles Demand Respect

We do not mandate stringent safety protocols arbitrarily; they are dictated by the molecule's chemical reactivity. The danger of nitroaromatic compounds lies in their bioactivation[2]. When introduced into a biological system, the electron-withdrawing nitro group (-NO₂) is highly susceptible to enzymatic reduction by cellular nitroreductases[3].

This reduction occurs via sequential electron transfers, generating highly reactive nitroso (-NO) and hydroxylamine (-NHOH) intermediates[2]. These electrophilic species can covalently bind to nucleophilic sites on DNA, forming adducts that lead to nucleotide misincorporation and mutagenesis[4]. Furthermore, the intermediate nitro anion radical can react with molecular oxygen to generate superoxide anions (Reactive Oxygen Species, ROS), inducing severe oxidative stress and cellular damage[3].

ToxicityPathway Nitroindole 2-Isopropyl-3-methyl-5-nitro-1H-indole Nitroreductase Nitroreductase (Enzymatic Reduction) Nitroindole->Nitroreductase Nitroso Nitroso Intermediate Nitroreductase->Nitroso 2e- reduction Hydroxylamine Hydroxylamine Derivative Nitroso->Hydroxylamine 2e- reduction ROS Reactive Oxygen Species (ROS) Nitroso->ROS O2 interaction DNA DNA Adduct Formation (Mutagenesis) Hydroxylamine->DNA Alkylation ROS->DNA Oxidative Damage

Metabolic activation of nitroaromatics leading to DNA damage and oxidative stress.

Operational Safety Protocol: Handling & Solution Preparation

This protocol operates as a self-validating system: every step is designed to verify the success of the previous one, ensuring zero exposure to the operator.

Step 1: Engineering Controls & PPE Verification

  • Causality: Nitroindole powders can be extremely fine. We do not merely mandate the use of a fume hood as a bureaucratic step; we require it because the aerodynamic diameter of these particles allows them to easily bypass the upper respiratory tract.

  • Action: Verify the chemical fume hood has a face velocity of 80–120 fpm. Don double nitrile gloves, a flame-resistant lab coat, and chemical splash goggles.

Step 2: Anti-Static Weighing

  • Causality: Static charge buildup on spatulas or weigh boats can cause sudden aerosolization of the mutagenic powder.

  • Action: Use an anti-static gun (e.g., Zerostat) on the weigh boat and analytical balance draft shield prior to transferring the solid. Weigh the exact required mass (MW: 218.25 g/mol )[1] directly into a sealable glass vial.

Step 3: Closed-System Dissolution

  • Action: Do not transport the dry powder across the lab. Add your solvent (e.g., DMSO, DMF, or Methanol) directly to the vial inside the fume hood. Cap tightly, seal with Parafilm, and vortex until complete dissolution is visually confirmed.

Proper Disposal Procedures (RCRA/EPA Aligned)

Under the US EPA's Resource Conservation and Recovery Act (RCRA), hazardous waste must be managed from "cradle-to-grave"[5]. Because nitroaromatics are environmentally recalcitrant and acutely toxic to aquatic life[2], they cannot be disposed of down the drain or in standard biohazard bins.

The following disposal workflow establishes a self-validating chain of custody. By mandating the separation of halogenated and non-halogenated streams at the point of generation, we prevent exothermic cross-reactions and ensure that the downstream incineration facility can validate the waste manifest without requiring secondary chemical sampling.

DisposalWorkflow Start Waste Generation: Nitroindole Derivatives Solid Solid Waste (Contaminated PPE, Powders) Start->Solid Liquid Liquid Waste (Solvent Mixtures) Start->Liquid Incinerator EPA-Approved High-Temperature Incineration Solid->Incinerator Halogenated Halogenated Solvent Waste Liquid->Halogenated Contains DCM/CHCl3 NonHalogenated Non-Halogenated Solvent Waste Liquid->NonHalogenated Contains DMSO/MeOH Halogenated->Incinerator NonHalogenated->Incinerator

RCRA-compliant waste segregation and disposal workflow for nitroindole derivatives.

Step-by-Step Disposal Methodology:

  • Primary Segregation: Immediately separate waste into Solid and Liquid streams.

    • Solid Waste: Place all contaminated pipette tips, weigh boats, and gloves into a dedicated, puncture-resistant solid hazardous waste container lined with a compatible poly-bag.

  • Liquid Waste Classification:

    • If the 2-Isopropyl-3-methyl-5-nitro-1H-indole was dissolved in Dichloromethane (DCM) or Chloroform, route it to the Halogenated waste carboy.

    • If dissolved in DMSO, Methanol, or Acetonitrile, route it to the Non-Halogenated waste carboy.

  • Containment: Store liquid waste in High-Density Polyethylene (HDPE) carboys equipped with vented caps. Causality: Vented caps prevent pressure buildup from off-gassing, a critical safeguard against container rupture.

  • Labeling & Manifesting: Affix a hazardous waste label the moment the first drop of waste enters the container. List "2-Isopropyl-3-methyl-5-nitro-1H-indole" explicitly; do not use abbreviations.

  • Final Disposition: Coordinate with your Environmental Health and Safety (EHS) department for pickup. The material must be routed to an EPA-approved facility for high-temperature incineration, which is the only reliable method to completely destroy the nitroaromatic ring system[5].

Spill Response Workflow

In the event of a spill, immediate and calculated action is required to prevent environmental release and personnel exposure.

  • Evacuation & Assessment: Halt all work. Evacuate personnel from the immediate vicinity. Assess whether the spill is a dry powder or a solvent solution.

  • Containment (Powder): Do not sweep dry powder, as this will aerosolize the mutagen. Gently cover the spill with damp paper towels (using water or a compatible solvent) to trap the particles.

  • Containment (Liquid): Surround and cover the liquid spill with an inert, non-combustible absorbent material (e.g., vermiculite or clean dry sand).

  • Neutralization & Collection: Using a non-sparking scoop, carefully collect the absorbed material and place it into a sealable, wide-mouth hazardous waste container.

  • Decontamination: Wash the affected surface three times with a solvent known to dissolve the compound (e.g., isopropanol or ethanol), followed by a final wash with laboratory detergent and water. Collect all wash liquids and paper towels as hazardous waste.

Sources

Executive Summary2-Isopropyl-3-methyl-5-nitro-1H-indole (CAS: 2411637-34-6) is a specialized building block widely utilized in drug discovery and heterocyclic synthesis. While highly valuable for developing novel bioactive compounds, its nitroaromatic structure presents specific toxicological hazards. This guide provides a self-validating, step-by-step operational framework for researchers to safely handle, weigh, and dispose of this compound, ensuring laboratory safety without compromising experimental integrity.

Executive Summary2-Isopropyl-3-methyl-5-nitro-1H-indole (CAS: 2411637-34-6) is a specialized building block widely utilized in drug discovery and heterocyclic synthesis[1]. While highly valuable for developing novel bioactive compounds, its nitroaromatic structure presents specific toxicological hazards. This guide provides a self-validating, step-by-step operational framework for researchers to safely handle, weigh, and dispose of this compound, ensuring laboratory safety without compromising experimental integrity.

Mechanistic Hazard Profile: The "Why" Behind the PPE

To design an effective safety protocol, scientists must understand the biochemical causality of a compound's toxicity. Standard safety data sheets list hazards, but understanding how those hazards manifest dictates our operational choices.

  • Nitroaromatic Bioreduction: The primary hazard of 2-isopropyl-3-methyl-5-nitro-1H-indole stems from its nitro (-NO 2​ ) group. If absorbed into the bloodstream (via inhalation of aerosolized dust or dermal contact), cellular nitroreductases and cytochrome P450 enzymes catalyze the reduction of the nitro group. This sequential electron transfer generates highly reactive nitroso and hydroxylamine intermediates[1].

  • Oxidative Stress & Methemoglobinemia: These reactive intermediates undergo futile redox cycling, generating superoxide anions (ROS)[2]. Furthermore, they directly oxidize the ferrous iron (Fe 2+ ) in hemoglobin to ferric iron (Fe 3+ ), forming methemoglobin[3]. This severely impairs the blood's oxygen-carrying capacity, leading to cellular hypoxia and cyanosis[3].

  • Lipophilicity of the Indole Core: The isopropyl and methyl substitutions on the indole ring significantly increase the molecule's lipophilicity. This enhances its ability to penetrate the stratum corneum, making dermal exposure a critical risk pathway that standard latex cannot protect against.

MechanisticPathwayExposureDermal/Inhalation Exposure(2-Isopropyl-3-methyl-5-nitro-1H-indole)EnzymesCytochrome P450 / Nitroreductases(Cellular Metabolism)Exposure->Enzymes Systemic AbsorptionIntermediatesNitroso & HydroxylamineReactive IntermediatesEnzymes->Intermediates Enzymatic ReductionToxicityHemoglobin Oxidation(Methemoglobinemia & Hypoxia)Intermediates->Toxicity Oxidative StressPPEIntervention: Fume Hood & Nitrile Gloves(Blocks Initial Absorption)PPE->Exposure Prevents

Fig 1. Mechanistic pathway of nitroaromatic toxicity and targeted PPE intervention.

Quantitative Data & Chemical Properties

Understanding the physical properties of the compound is essential for predicting its behavior during handling and cleanup.

PropertyValueOperational Implication
Molecular Weight 218.25 g/mol [4]Required for standard stoichiometric calculations.
Calculated XlogP ~3.4[4]High lipophilicity; rapidly penetrates skin. Requires non-polar or semi-polar solvents for effective cleanup.
Storage Temperature 2-8°C[5]Prevents thermal degradation. Note: Cold storage increases static charge buildup in plastic containers.
Physical Form Solid (Powder)[5]High risk of aerosolization; mandates respiratory/fume hood controls[6].

Personal Protective Equipment (PPE) Matrix

Because of the dual risks of fine powder inhalation and rapid dermal absorption, the following PPE matrix must be strictly adhered to[6].

PPE CategorySpecificationMechanistic Rationale
Hand Protection Double-layered Nitrile gloves (min 0.11 mm thickness).Nitrile provides a robust barrier against lipophilic organic solids. Double-gloving prevents breakthrough during prolonged handling.
Eye Protection Snug-fitting chemical safety goggles (ANSI Z87.1 compliant).Prevents ocular absorption of airborne particulates and protects against accidental micro-spills[6].
Body Protection Flame-retardant, fluid-resistant laboratory coat with knit cuffs.Prevents dust accumulation on exposed forearms and personal clothing.
Respiratory Handled exclusively inside a certified Chemical Fume Hood.Eliminates the risk of inhaling aerosolized nitroindole dust, preventing pulmonary absorption and subsequent nitroreduction[6].

Standard Operating Procedure (SOP): Safe Handling & Weighing

This protocol is designed as a self-validating system: each step visually or physically confirms the success of the previous step.

Step 1: Environmental Preparation

  • Verify the chemical fume hood is operational (face velocity between 80-120 fpm).

  • Clear the workspace of all incompatible materials (e.g., strong oxidizing agents)[6].

  • Line the weighing area with anti-static disposable bench paper to capture micro-spills.

Step 2: Equipment Calibration & Static Mitigation

  • Causality Check: Fine organic powders stored at 2-8°C accumulate static charge. When opened, electrostatic repulsion causes the powder to aerosolize, bypassing the fume hood's directional flow.

  • Use an analytical balance equipped with an anti-static gun (Zerostat) or ionizing bar.

  • Place a disposable, anti-static weigh boat on the balance and tare.

Step 3: Material Transfer

  • Don all required PPE.

  • Open the reagent bottle only inside the fume hood.

  • Using a grounded micro-spatula, carefully transfer the required mass. Pro-tip: Keep the source bottle and weigh boat as close as possible to minimize the transfer arc and reduce the risk of dropping powder.

Step 4: Containment & Sealing

  • Once weighed, immediately transfer the powder into the destination vessel (e.g., a reaction flask or scintillation vial).

  • Seal the destination vessel tightly before removing it from the fume hood.

  • Cap the primary reagent bottle, wrap the seal with Parafilm, and return to 2-8°C storage, protected from light[5][7].

SOPWorkflowPrep1. PreparationVerify Hood Flow& Anti-StaticWeigh2. TransferGround Spatula& Weigh BoatPrep->WeighSeal3. ContainmentSeal in SecondaryVesselWeigh->SealDecon4. DecontaminationWet-Wipe with70% IsopropanolSeal->DeconWaste5. DisposalRoute to SolidHazardous WasteDecon->Waste

Fig 2. Self-validating operational workflow for the safe handling and weighing of nitroindoles.

Spill Response & Decontamination Protocol

In the event of a localized powder spill inside the fume hood, follow these steps to prevent aerosolization and ensure complete removal[7]:

  • Isolate: Alert nearby personnel. Do not attempt to sweep dry powder with a brush, as this will immediately aerosolize the nitroaromatic dust.

  • Wet Wipe Method: Dampen a disposable laboratory wipe with 70% Isopropanol or Ethanol. Causality Check: Because the compound has an XlogP of ~3.4, it is highly hydrophobic. Wiping with pure water will only smear the compound; an alcohol is required to solubilize and lift it from the surface.

  • Wipe Inward: Gently wipe the spill from the perimeter toward the center to avoid spreading the contaminant.

  • Secondary Wash: Follow up with a soap and water wipe to remove any residual solvent and organic traces.

  • Dispose: Place all contaminated wipes into a designated hazardous solid waste bag.

Waste Disposal Plan

Nitroaromatic compounds must never be disposed of in standard municipal waste or aqueous drains[7].

  • Solid Waste: All empty containers, contaminated gloves, weigh boats, and spill cleanup materials must be placed in a clearly labeled "Hazardous Solid Waste - Nitroaromatics" container[8].

  • Liquid Waste: Any solvent washings or reaction filtrates containing 2-isopropyl-3-methyl-5-nitro-1H-indole must be collected in a compatible, halogen-free organic waste carboy (unless chlorinated solvents were used, in which case, route to halogenated waste).

  • Incineration: Final disposal must be handled by a certified hazardous waste contractor via high-temperature incineration, which safely breaks down the nitro groups into nitrogen gas (N 2​ ) and carbon dioxide (CO 2​ )[8].

References

  • MDPI. "Biological Treatment of Nitroaromatics in Wastewater". MDPI. [Link]

  • Glen Research. "SAFETY DATA SHEET 5-Nitroindole-CE Phosphoramidite". Glen Research. [Link]

  • NIH. "Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives". PubMed Central.[Link]

  • CDC/ATSDR. "HEALTH EFFECTS - Agency for Toxic Substances and Disease Registry". CDC. [Link]

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.